molecular formula C4H8O2 B1611545 Ethyl acetate-1-13C CAS No. 3424-59-7

Ethyl acetate-1-13C

Cat. No.: B1611545
CAS No.: 3424-59-7
M. Wt: 89.1 g/mol
InChI Key: XEKOWRVHYACXOJ-AZXPZELESA-N
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Description

Ethyl acetate-1-13C is a useful research compound. Its molecular formula is C4H8O2 and its molecular weight is 89.1 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl acetate-1-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl acetate-1-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl acetate-1-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKOWRVHYACXOJ-AZXPZELESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[13C](=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480447
Record name Ethyl acetate-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3424-59-7
Record name Ethyl acetate-1-13C
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl acetate-1-13C
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Molecular Weight & Characterization of Ethyl Acetate-1-13C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl Acetate-1-13C (CAS: 3424-59-7) is a stable isotope-labeled isotopologue of ethyl acetate where the carbonyl carbon (C1) is enriched with Carbon-13.[1][2] While its bulk physical properties (boiling point, density) remain virtually identical to the unlabeled congener, its molecular weight increases by approximately 1 Dalton .

This mass shift is not merely a physical curiosity; it is the fundamental property enabling its use as a metabolic tracer in flux analysis and an internal standard in quantitative mass spectrometry. This guide provides the precise physicochemical data, synthesis protocols, and analytical logic required for its application in drug development and metabolomics.

Part 1: Physicochemical Specifications[1][3]

Molecular Weight Definitions

In high-precision analytical chemistry, "molecular weight" is an ambiguous term. For Ethyl Acetate-1-13C, you must distinguish between the Average Molecular Weight (for gravimetric preparation) and the Monoisotopic Mass (for Mass Spectrometry settings).

PropertyValueContext for Use
Chemical Formula

Stoichiometry
Average Molecular Weight 89.10 g/mol Weighing reagents/Yield calculation
Monoisotopic Mass 89.0553 Da HRMS / Mass Spec Method Setup
Mass Shift (

)
+1.00335 DaDifference from unlabeled (

)
Isotopic Purity

99 atom %

Required to minimize unlabeled interference
CAS Number 3424-59-7Procurement verification
Structural Visualization

The label is located at the carbonyl carbon. This specific position is critical because it determines the fragmentation pattern in Mass Spectrometry.

ChemicalStructure C_methyl CH3 C_carbonyl 13C=O C_methyl->C_carbonyl O_bridge O C_carbonyl->O_bridge C_ethyl CH2-CH3 O_bridge->C_ethyl

Part 2: Synthesis & Validation Protocol

The Self-Validating Synthesis (Fischer Esterification)

To ensure high isotopic purity, the compound is synthesized via Fischer esterification using Acetic Acid-1-13C as the limiting reagent. This protocol includes a self-validating step using Refractive Index (RI) and MS to confirm conversion.

Reagents:

  • Acetic Acid-1-13C (99 atom % 13C)[1][2][3]

  • Ethanol (Anhydrous, excess)

  • Sulfuric Acid (Catalytic,

    
    )
    

Step-by-Step Protocol:

  • Setup: In a 50 mL round-bottom flask, combine 1.0 eq of Acetic Acid-1-13C and 2.0 eq of Ethanol.

  • Catalysis: Add 2-3 drops of conc.

    
    . Add boiling stones.
    
  • Reflux: Attach a reflux condenser and heat to 80°C for 60 minutes.

    • Why: Drives the equilibrium toward ester formation.

  • Distillation (Purification): Reconfigure for simple distillation. Collect fractions boiling between 76-78°C.

    • Azeotrope Warning: The product forms a ternary azeotrope with water/ethanol.[4]

  • Wash: Wash the distillate with saturated

    
     (removes unreacted labeled acid) and brine.
    
  • Drying: Dry over anhydrous

    
     and filter.
    
  • Final QC: Measure Refractive Index (

    
    ) and confirm m/z 89 via GC-MS.
    
Synthesis Workflow Diagram

SynthesisWorkflow Start Acetic Acid-1-13C + Ethanol Reflux Acid Catalyzed Reflux (80°C, 1 hr) Start->Reflux H2SO4 cat. Workup NaHCO3 Wash (Remove Acid) Reflux->Workup Distill 76-78°C Dry Drying (MgSO4) Workup->Dry Phase Sep Analysis QC: GC-MS (m/z 89) RI: 1.372 Dry->Analysis Final Product

Part 3: Analytical Characterization (MS & NMR)

Mass Spectrometry Fragmentation Logic

The utility of Ethyl Acetate-1-13C relies on its fragmentation pattern. In Electron Ionization (EI), the molecule cleaves primarily at the acyl-oxygen bond.

  • Unlabeled Ethyl Acetate:

    • Parent Ion (

      
      ): m/z 88[5]
      
    • Base Peak (Acylium Ion,

      
      ): m/z 43 
      
  • Ethyl Acetate-1-13C:

    • Parent Ion (

      
      ): m/z 89
      
    • Base Peak (Acylium Ion,

      
      ): m/z 44 
      

Critical Insight: The shift of the base peak from 43 to 44 is the definitive diagnostic for the "1-13C" label. If the label were on the ethyl group, the base peak would remain at 43, and the ethyl fragment (m/z 29) would shift to 30 or 31.

MS Fragmentation Diagram

MSFragmentation Parent Parent Ion [CH3-13CO-O-Et]+ m/z 89 Cleavage Alpha Cleavage Parent->Cleavage Fragment1 Acylium Ion [CH3-13C=O]+ m/z 44 Cleavage->Fragment1 Detected Signal Fragment2 Ethoxide Radical [O-Et]• Neutral Loss Cleavage->Fragment2 Silent

Part 4: Applications in Drug Development[9][10][11]

Metabolic Flux Analysis (MFA)

Ethyl Acetate-1-13C is hydrolyzed in vivo by esterases to Ethanol and Acetate-1-13C .

  • Mechanism: The Acetate-1-13C enters the Krebs Cycle as Acetyl-CoA (labeled at C1).

  • Detection: By monitoring the incorporation of

    
     into downstream metabolites (Citrate, Glutamate) via NMR or MS, researchers can quantify mitochondrial function and lipogenesis rates.
    
Internal Standard for Residual Solvents

In pharmaceutical QC, verifying the removal of ethyl acetate solvents is critical (ICH Q3C guidelines).

  • Protocol: Spike the drug product sample with a known concentration of Ethyl Acetate-1-13C.

  • Analysis: Use Headspace GC-MS.

  • Benefit: The labeled compound co-elutes with the solvent but is spectrally distinct (m/z 89 vs 88), eliminating matrix effects and ionization suppression errors.

References

  • Sigma-Aldrich. Ethyl acetate-1-13C Product Specification & CAS 3424-59-7. Merck KGaA. Link

  • NIST Chemistry WebBook. Ethyl Acetate Mass Spectrum (Electron Ionization). National Institute of Standards and Technology. Link

  • Cambridge Isotope Laboratories. Stable Isotope Labeled Synthetic Intermediates. CIL Catalog. Link

  • PubChem. Ethyl Acetate Compound Summary. National Library of Medicine. Link

Sources

Technical Guide: Ethyl [1-13C]Acetate – Nomenclature, Synthesis, and Metabolic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of Acetic acid-1-13C ethyl ester (Ethyl [1-13C]acetate), a stable isotope-labeled ester critical for metabolic flux analysis (MFA) and nuclear magnetic resonance (NMR) spectroscopy. Beyond a simple lexicon of synonyms, this document details the physicochemical implications of isotopic labeling at the carbonyl position (


), outlines a self-validating synthesis protocol via Fischer esterification, and maps its metabolic fate in the Krebs cycle. It is designed for researchers requiring high-fidelity standards for tracer kinetics and drug development.

Part 1: Nomenclature & Chemical Identity

The precision of nomenclature in isotopically enriched compounds is not merely semantic; it dictates the interpretation of mass spectrometry (MS) and NMR data. The primary confusion arises between labeling the acetate moiety versus the ethyl group.

Core Identity: The compound discussed is Ethyl acetate where the carbonyl carbon (C1 of the acetyl group) is enriched with Carbon-13 (


).[1][2]
Table 1: Synonyms and Identifiers
CategoryIdentifier / SynonymContextual Usage
IUPAC Name Ethyl [1-13C]acetate Preferred notation in peer-reviewed literature.
Alt. IUPAC Ethyl [1-13C]ethanoateCommon in European chemical standards.
Chemical Name Acetic acid-1-13C ethyl ester Standard catalog name (e.g., Sigma-Aldrich, CIL).
Notation [1-13C]EtOAcShorthand in metabolic flux diagrams.
CAS Number 3424-59-7 Specific to the 1-13C isotopomer.[3][4][5]
Unlabeled CAS 141-78-6Reference for non-isotopic safety data.[2][4]
SMILES CCOC([13C])=OFor chemoinformatics and modeling.
Formula

Molecular Weight: ~89.1 g/mol (vs. 88.1 unlabeled).

Critical Distinction: Researchers must distinguish this from Ethyl-1-13C acetate (where the label is on the ethyl group) or Ethyl acetate-2-13C (methyl label). The metabolic fate of the


 label differs drastically between these isomers.

Part 2: Physicochemical Properties & Isotopic Purity[3]

Isotopic Enrichment

Commercial standards typically provide 99 atom %


 .
  • Mass Shift: +1.00335 Da relative to the monoisotopic unlabeled peak.

  • NMR Signature: The carbonyl carbon appears as a singlet (or split by coupling if other labels exist) in

    
    -NMR, drastically enhanced due to enrichment.
    
Physical Constants

While isotopic substitution has negligible effects on boiling point or density (the "Isotope Effect"), these values are critical for handling the volatile ester.

  • Boiling Point: 77.1 °C (Atmospheric pressure)[6]

  • Density: 0.902 g/mL[6]

  • Solubility: ~8.3 g/100mL in water (20 °C). Note: This partial solubility is relevant for extraction protocols in metabolomics.

Part 3: Synthesis & Quality Control Protocol

Method: Acid-Catalyzed Fischer Esterification

This protocol describes the synthesis of Ethyl [1-13C]acetate from Acetic acid-1-13C and anhydrous Ethanol . This method is preferred for its atom economy regarding the expensive labeled precursor.

Reagents:

  • Acetic acid-1-13C (CAS 1563-79-7) - Limiting Reagent

  • Ethanol (Anhydrous, excess)

  • Sulfuric Acid (

    
    , catalytic)
    
  • Drying Agent:

    
     or Molecular Sieves (3Å)
    
Step-by-Step Workflow
  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (to exclude atmospheric moisture).

  • Reaction:

    • Add 1.0 eq Acetic acid-1-13C.[5]

    • Add 2.0 eq Ethanol (excess drives equilibrium to product).

    • Add catalytic

      
       (approx 1-2 drops per gram of reactant).
      
    • Reflux at 80-85 °C for 2-4 hours.

  • Isolation:

    • Cool mixture. Perform simple distillation. Collect fraction boiling at 76-78 °C (Azeotrope may form; discard initial fore-run).

  • Purification:

    • Wash distillate with saturated

      
       to neutralize unreacted labeled acid (recover aqueous layer if recycling is needed).
      
    • Dry organic layer over

      
      .
      
  • Validation (QC):

    • GC-MS: Confirm single peak with m/z = 89 (molecular ion).

    • 
      -NMR:  Verify signal intensity at 
      
      
      
      ppm (Carbonyl).
Visualization: Synthesis Workflow

SynthesisWorkflow Start Acetic Acid-1-13C (Limiting Reagent) Reflux Reflux (80°C, 4h) Start->Reflux Ethanol Ethanol (Excess) Ethanol->Reflux Catalyst H2SO4 (Catalyst) Catalyst->Reflux Distill Distillation (Collect 76-78°C) Reflux->Distill Equilibrium Shift Wash NaHCO3 Wash (Remove Acid) Distill->Wash Crude Distillate Dry Drying (MgSO4) Wash->Dry Organic Phase Product Ethyl [1-13C]Acetate (>99% Purity) Dry->Product Filtration

Figure 1: Step-by-step synthesis workflow for Ethyl [1-13C]acetate via Fischer esterification.

Part 4: Applications in Metabolic Flux Analysis (MFA)

Ethyl [1-13C]acetate is a lipophilic prodrug for [1-13C]Acetate . It crosses cell membranes more readily than the free acid, making it ideal for cell culture studies (e.g., cancer metabolism) and in vivo perfusion.

Mechanism of Action

Once intracellular, esterases hydrolyze the compound into Ethanol and Acetate-1-13C .

  • Activation: Acetate-1-13C is converted to Acetyl-CoA-1-13C by Acetyl-CoA Synthetase (ACSS2).

  • TCA Entry: Acetyl-CoA enters the Krebs cycle.

  • Label Fate: The C1 label (carbonyl) persists in Citrate (C6 position) and is eventually lost as

    
     in subsequent turns of the cycle, or incorporated into fatty acids via Fatty Acid Synthase (FASN).
    
Visualization: Metabolic Pathway[8]

MetabolicFate EtOAc Ethyl [1-13C]Acetate (Extracellular) Acetate [1-13C]Acetate (Intracellular) EtOAc->Acetate Hydrolysis AcCoA [1-13C]Acetyl-CoA Acetate->AcCoA Activation Citrate [6-13C]Citrate AcCoA->Citrate Condensation Lipids De Novo Lipogenesis (13C Incorporated) AcCoA->Lipids Lipogenesis CO2 13CO2 (Breath Test Marker) Citrate->CO2 Oxidation Esterase Carboxylesterase ACSS2 ACSS2 CS Citrate Synthase FASN FASN TCA TCA Cycle Oxidation

Figure 2: Intracellular metabolic fate of Ethyl [1-13C]acetate tracing into TCA cycle and Lipogenesis.

Part 5: Handling & Stability

Volatility Management

Ethyl acetate is highly volatile. For quantitative MFA studies:

  • Storage: Store at 4°C in tightly sealed amber vials.

  • Aliquot: Avoid repeated opening. Use gas-tight syringes for dispensing to prevent isotopic fractionation via evaporation.

Stability

The ester bond is susceptible to hydrolysis in aqueous media, especially at non-neutral pH.

  • Media Preparation: Add Ethyl [1-13C]acetate to culture media immediately prior to use. Do not store pre-mixed media for >24 hours, as spontaneous hydrolysis will alter the ratio of Ester to Free Acid, confounding uptake kinetics.

References

  • Sigma-Aldrich. Ethyl acetate-1-13C Product Specification. Merck KGaA. Retrieved from

  • Cambridge Isotope Laboratories. Ethyl acetate (1-13C, 99%) Data Sheet. Retrieved from

  • PubChem. Ethyl acetate-1-13C Compound Summary. National Library of Medicine. Retrieved from

  • Comerford, S. A., et al. (2014). Acetate dependence of tumors. Cell, 159(7), 1591-1602.
  • Alves, T. C., et al. (2015). Integrated, Step-by-Step 13C-Metabolic Flux Analysis. Nature Protocols. (Methodology for tracer analysis).

Sources

The Isotopic Probe: A Technical Guide to Carbonyl-Labeled Ethyl Acetate in Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of a Labeled Carbonyl

In the intricate world of metabolic pathways, enzymatic reactions, and drug disposition, the ability to trace the fate of a molecule with precision is paramount. Isotopic labeling, the strategic replacement of an atom with its heavier, non-radioactive isotope, provides a powerful lens to illuminate these complex biological processes.[1] Among the diverse array of labeled compounds, carbonyl-labeled ethyl acetate ([1-¹³C]ethyl acetate) has emerged as a versatile and insightful tool for researchers across various disciplines. Its utility stems from the stability of the ¹³C label at the carbonyl position and the central role of the ester functional group in biochemistry and medicinal chemistry.

This technical guide provides an in-depth exploration of the applications of carbonyl-labeled ethyl acetate, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide field-proven protocols, and ground our discussion in authoritative scientific literature.

I. Foundational Principles: Why Label the Carbonyl?

The strategic placement of the ¹³C isotope at the carbonyl carbon (C1 position) of ethyl acetate offers distinct advantages for tracer studies. Unlike labels on the ethyl group, the carbonyl carbon is directly involved in the characteristic reactions of esters, namely hydrolysis.

The primary advantage of carbonyl labeling lies in its ability to directly and unambiguously trace the fate of the acetate moiety upon esterase-mediated hydrolysis. When the ester bond is cleaved, the ¹³C label remains with the resulting acetate molecule. This allows for precise tracking of the acetate pool and its subsequent entry into various metabolic pathways, such as the tricarboxylic acid (TCA) cycle.[2] Labeling at other positions, such as the ethyl group, would trace the fate of the ethanol portion, providing different, albeit complementary, metabolic information.

II. Synthesis of Carbonyl-Labeled Ethyl Acetate

The accessibility of [1-¹³C]ethyl acetate is crucial for its application. A common and robust method for its synthesis is the Fischer esterification of ¹³C-labeled acetic acid with ethanol, typically under acidic catalysis.

Experimental Protocol: Synthesis of Ethyl [1-¹³C]acetate

This protocol outlines a standard laboratory procedure for the synthesis of ethyl [1-¹³C]acetate.

Materials:

  • [1-¹³C]Acetic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, combine [1-¹³C]acetic acid and a molar excess of anhydrous ethanol.[2]

  • Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling in an ice bath.[3]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours to drive the esterification reaction towards completion.[4]

  • Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Neutralization: Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted acetic acid. Repeat until no more gas evolves.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining aqueous contaminants.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter to remove the drying agent and purify the resulting ethyl [1-¹³C]acetate by fractional distillation, collecting the fraction boiling at approximately 77°C.[2]

  • Characterization: Confirm the identity and isotopic enrichment of the product using ¹H and ¹³C NMR spectroscopy and mass spectrometry.

III. Applications in Elucidating Enzyme Kinetics

Carbonyl-labeled ethyl acetate serves as an excellent substrate for investigating the kinetics of esterases, a broad class of enzymes that catalyze the hydrolysis of ester bonds. The use of a ¹³C-labeled substrate allows for highly sensitive and specific detection of the reaction products using mass spectrometry or NMR.

A. LC-MS/MS-Based Esterase Kinetic Assay

This protocol details a method for determining the kinetic parameters of an esterase using ethyl [1-¹³C]acetate and monitoring the formation of [1-¹³C]acetate by LC-MS/MS.

Principle: The rate of enzymatic hydrolysis of ethyl [1-¹³C]acetate is determined by quantifying the appearance of the [1-¹³C]acetate product over time. The high sensitivity and specificity of LC-MS/MS allow for accurate measurements even at low substrate concentrations.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of ethyl [1-¹³C]acetate of known concentration in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).

    • Prepare a purified esterase enzyme solution of known concentration in the same buffer.

    • Prepare a series of dilutions of [1-¹³C]acetate to be used as a calibration curve.

  • Enzymatic Reaction:

    • In a temperature-controlled environment (e.g., a 37°C water bath), initiate the reaction by adding a small volume of the esterase solution to a series of tubes containing varying concentrations of the ethyl [1-¹³C]acetate substrate.

    • At specific time points, quench the reaction by adding a strong acid (e.g., trichloroacetic acid) or a water-miscible organic solvent (e.g., acetonitrile) to denature the enzyme.

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the quenched reaction mixtures to pellet the precipitated protein.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the samples onto a suitable LC column (e.g., a C18 reversed-phase column) to separate the [1-¹³C]acetate from the unreacted substrate and other matrix components.

    • Use a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to detect the transition of the [1-¹³C]acetate parent ion to a specific daughter ion.

  • Data Analysis:

    • Quantify the concentration of [1-¹³C]acetate in each sample using the calibration curve.

    • Plot the initial reaction velocity (v) against the substrate concentration ([S]).

    • Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Data Presentation:

Substrate Concentration ([S]) (µM)Initial Velocity (v) (µmol/min/mg protein)
100.5
200.9
501.8
1002.5
2003.3
5004.0
10004.2

Hypothetical data for illustrative purposes.

Diagram of Experimental Workflow:

Esterase_Kinetic_Assay Substrate Ethyl [1-13C]acetate Reaction Enzymatic Reaction (Time Course) Substrate->Reaction Enzyme Esterase Enzyme->Reaction Quench Reaction Quenching Reaction->Quench Centrifuge Centrifugation Quench->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM of [1-13C]acetate) Supernatant->LCMS Data Data Analysis (Km, Vmax) LCMS->Data Metabolic_Fate EtOAc Ethyl [1-13C]acetate Esterase Esterase EtOAc->Esterase Hydrolysis Acetate [1-13C]Acetate Esterase->Acetate AcetylCoA [1-13C]Acetyl-CoA Acetate->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Metabolites Labeled Metabolites (e.g., Citrate, Glutamate) TCA->Metabolites Bioanalytical_Validation cluster_0 Sample Preparation cluster_1 Analysis & Evaluation Blank Blank Matrix Analyte Analyte Spiking Blank->Analyte IS Internal Standard (Ethyl [1-13C]acetate) Spiking Analyte->IS Extraction Extraction IS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS CalCurve Calibration Curve Construction LCMS->CalCurve Validation Validation Parameter Assessment (Accuracy, Precision, etc.) CalCurve->Validation

Sources

Methodological & Application

Protocol for 13C Metabolic Flux Analysis Using Ethyl Acetate-1-13C

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

Ethyl Acetate-1-13C is a specialized non-canonical tracer used in metabolic flux analysis (MFA) to probe cytosolic and mitochondrial Acetyl-CoA pools, lipidogenesis, and esterase activity. Unlike standard glucose or glutamine tracers, which enter metabolism via transporters (GLUT/SLC), ethyl acetate is a lipophilic ester that diffuses freely across cell membranes.

Why use Ethyl Acetate-1-13C?
  • Membrane Permeability: It bypasses the monocarboxylate transporters (MCTs) required for free acetate uptake, making it ideal for cell lines with low MCT expression.

  • pH Neutrality: Unlike Sodium Acetate, which can induce metabolic alkalosis and alter glycolytic flux, Ethyl Acetate is neutral until hydrolyzed.

  • Compartmental Targeting: It functions as a "prodrug" for acetate. Intracellular carboxylesterases (CES1/CES2) hydrolyze it, releasing Acetate-1-13C directly into the cytosol/ER interface, preferentially labeling the lipogenic Acetyl-CoA pool.

Mechanistic Fate & Labeling Pattern[1]
  • Tracer Structure:

    
    
    
  • Hydrolysis: Yields Acetate-1-13C and Ethanol (unlabeled).

  • Metabolic Entry: Acetate-1-13C is converted to Acetyl-CoA-1-13C by Acetyl-CoA Synthetase (ACSS2 in cytosol, ACSS1 in mitochondria).

  • Downstream Labeling:

    • TCA Cycle: The C1 label of Acetyl-CoA becomes the C5 of Citrate (standard numbering).

    • Fatty Acids: The C1 label becomes the odd-numbered carbons (carboxyl end) of fatty acids during elongation.

Experimental Design & Pre-Requisites[1][2][3][4][5]

Critical Considerations (The "Expertise" Pillar)
  • Volatility: Ethyl acetate has a high vapor pressure (73 mmHg at 20°C). Open-well incubation will lead to rapid tracer loss and inconsistent dosing. You must use gas-impermeable plate sealers.

  • Serum Esterases: Fetal Bovine Serum (FBS) contains esterases that will hydrolyze the tracer extracellularly, converting it to free acetate before it enters the cell.

    • Recommendation: Perform the labeling step in serum-free media or media with heat-inactivated/dialyzed serum, or strictly characterize the hydrolysis rate in cell-free controls.

  • Ethanol Byproduct: Hydrolysis releases stoichiometric amounts of ethanol. In ethanol-metabolizing cells (e.g., hepatocytes), this unlabeled ethanol will be converted to unlabeled Acetyl-CoA, effectively diluting your isotopic enrichment (max enrichment

    
     50%). In non-hepatic cells, ethanol is largely secreted.
    
Reagents & Materials
Reagent/MaterialSpecificationPurpose
Ethyl Acetate-1-13C 99 atom % 13C (Sigma/Cambridge Isotope)Metabolic Tracer
Culture Media DMEM/RPMI (Glucose/Glutamine free if needed)Base media
Plate Seals Aluminum foil tape or gas-impermeable adhesive filmsPrevent evaporation
Quenching Solvent 80% Methanol (pre-chilled to -80°C)Stop metabolism instantly
Internal Standard Norvaline or U-13C-Algal mixNormalization

Step-by-Step Protocol

Phase 1: Tracer Preparation (Immediate Use)

Ethyl acetate degrades and evaporates; do not store diluted stocks.

  • Stock Solution: Prepare a 1 M stock of Ethyl Acetate-1-13C in pure DMSO or Ethanol (if cells tolerate).

    • Note: Pure Ethyl Acetate is ~10 M. Dilute 1:10.

  • Working Media: Dilute the stock into pre-warmed (

    
    ) serum-free culture media to a final concentration of 1 mM to 5 mM .
    
    • Validation: 5 mM is standard for lipid flux; 1 mM is sufficient for TCA anaplerosis probing.

Phase 2: Cell Culture & Labeling
  • Seeding: Seed cells in 6-well plates. Grow to 70-80% confluency in standard maintenance media.

  • Wash: Aspirate maintenance media. Wash 2x with PBS (warm) to remove residual serum esterases.

  • Pulse: Add the Working Media containing Ethyl Acetate-1-13C.

  • Seal: Immediately apply the gas-impermeable plate seal. Ensure a tight bond around the edges of each well.

  • Incubation: Incubate at

    
    .
    
    • Duration:

      • TCA Cycle Flux: 2 - 4 hours (Isotopic Steady State is fast).

      • Lipid Synthesis: 12 - 24 hours (Requires turnover of lipid pool).

Phase 3: Quenching & Extraction (Biphasic)

Since we are interested in both polar metabolites (TCA) and non-polar (Lipids), a biphasic extraction (Folch or Matyash method) is required.

  • Quench: Rapidly remove the seal. Aspirate media. Immediately add 1 mL -80°C 80% Methanol (or MeOH/Water).

  • Scrape: Scrape cells on dry ice. Transfer suspension to a cold microcentrifuge tube.

  • Phase Separation: Add Chloroform (or MTBE) to the lysate. Ratio: Methanol:Chloroform:Water (1:1:0.9).

  • Vortex & Spin: Vortex vigorously for 30s. Centrifuge at 10,000 x g for 5 min at

    
    .
    
  • Collection:

    • Upper Phase (Polar): Contains Citrate, Acetate, Amino Acids. (Save for GC-MS/LC-MS).[1]

    • Lower Phase (Non-Polar): Contains Fatty Acids, Lipids. (Save for FAME analysis).

Phase 4: Derivatization & MS Analysis
A. Polar Metabolites (TCA Cycle) - GC-MS
  • Dry the upper phase under nitrogen flow.

  • Derivatize with MOX (Methoxyamine HCl in pyridine) for 90 min at

    
    .
    
  • Derivatize with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) for 30 min at

    
    .
    
  • Target Ions: Measure Citrate (m/z 273, 465), Malate (m/z 233), Glutamate (m/z 432).

    • Expectation: Look for M+1 isotopomers in Citrate (entry of one labeled acetyl unit).

B. Lipids (Fatty Acids) - GC-MS
  • Dry the lower phase.

  • Transesterification: Add 500

    
    L of 2% 
    
    
    
    in Methanol. Heat at
    
    
    for 1 hour. (Converts lipids to FAMEs - Fatty Acid Methyl Esters).
  • Extract FAMEs with Hexane.

  • Target Ions: Palmitate (C16:0), Stearate (C18:0).

    • Analysis: Calculate Mass Isotopomer Distribution (MID) to determine the fraction of de novo lipogenesis.

Pathway Visualization & Logic

The following diagram illustrates the metabolic fate of Ethyl Acetate-1-13C, highlighting the critical role of esterases and the divergence into the TCA cycle and Lipid synthesis.

EthylAcetateMetabolism cluster_mito Mitochondria EtAc Ethyl Acetate-1-13C (Extracellular) EtAc_in Ethyl Acetate-1-13C (Intracellular) EtAc->EtAc_in Diffusion (Passive) Acetate Acetate-1-13C EtAc_in->Acetate Carboxylesterases (CES1/CES2) Ethanol Ethanol (Unlabeled) EtAc_in->Ethanol Hydrolysis AcCoA_Cyto Acetyl-CoA-1-13C (Cytosolic) Acetate->AcCoA_Cyto ACSS2 AcCoA_Mito Acetyl-CoA-1-13C (Mitochondrial) Acetate->AcCoA_Mito ACSS1 (if transported) Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde ADH (Liver only) FattyAcids Fatty Acids (Odd Carbon Label) AcCoA_Cyto->FattyAcids FASN (Lipogenesis) Citrate Citrate (C5-Labeled) AcCoA_Mito->Citrate Citrate Synthase (+Oxaloacetate) Acetate (Unlabeled) Acetate (Unlabeled) Acetaldehyde->Acetate (Unlabeled) ALDH Acetate (Unlabeled)->AcCoA_Cyto Dilution Effect

Caption: Metabolic fate of Ethyl Acetate-1-13C. Note the hydrolysis step releasing labeled acetate and unlabeled ethanol, and the bifurcation into lipogenesis (cytosol) and TCA cycle (mitochondria).

Data Analysis & Quality Control

Calculating Enrichment

Data from MS is usually raw ion intensities. You must correct for natural isotopic abundance (C, H, O, N, Si) using a correction matrix (e.g., using IsoCor or specialized MFA software).

Key Metric: Molar Percent Enrichment (MPE)



Where 

is the abundance of the isotopomer with

labeled carbons, and

is the total number of carbons in the fragment.
Self-Validating the System (Troubleshooting)
ObservationDiagnosisCorrective Action
Low/No Enrichment in Citrate Tracer evaporation or lack of esterase activity.Check plate seals. Perform a "media stability" test (incubate media without cells, check ethyl acetate peak by GC).
High Unlabeled Acetyl-CoA Ethanol metabolism dilution or high background acetate.Check ADH expression. Use dialyzed serum to remove background acetate.
High Lactate Labeling Unexpected.Ethyl acetate should not label lactate directly. Indicates metabolic scrambling or impure tracer.

References

  • Use of Acetate Tracers in MFA

    • Liu, X., et al. (2016). Acetate as a nutrient: regulating metabolic fluxes in cancer cells.Nature Communications. Available at: [Link]

  • Ethyl Acetate Hydrolysis & Esterases

    • Hatfield, M. J., & Potter, P. M. (2011). Carboxylesterase 1 (CES1) and Carboxylesterase 2 (CES2) in Drug Metabolism.Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Tracer Properties (Sigma Aldrich)
  • MFA Methodology & Isotopomer Analysis

    • Antoniewicz, M. R. (2015).[2] Methods and advances in metabolic flux analysis: a mini-review.Journal of Industrial Microbiology & Biotechnology. Available at: [Link]

  • Lipid Extraction Protocols (Matyash)

    • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics.Journal of Lipid Research. Available at: [Link]

Sources

Application Note: Synthesis of Ethyl Acetate-1-¹³C via Fischer Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of Ethyl acetate-1-¹³C from Acetic acid-1-¹³C and ethanol. Isotopically labeled esters are crucial tools in mechanistic studies, metabolic pathway analysis, and as internal standards in quantitative mass spectrometry. The protocol herein details the classic Fischer-Speier esterification method, an acid-catalyzed equilibrium reaction.[1][2][3] We will delve into the reaction mechanism, provide a detailed step-by-step protocol for synthesis and purification, and outline the necessary analytical techniques for product characterization and confirmation of isotopic enrichment.

Scientific Foundation: The Fischer Esterification

The Fischer esterification is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst to form an ester and water.[4] The overall transformation for this specific synthesis is:

A critical aspect of this reaction is its reversible nature.[5] To achieve a high yield of the desired ester, the equilibrium must be shifted to the right, in accordance with Le Châtelier's principle. This is typically achieved by:

  • Using a large excess of one of the reactants (in this case, ethanol, which is cost-effective and can also serve as the solvent).[3][5]

  • Removing water as it is formed, for instance, by using a Dean-Stark apparatus or a strong dehydrating agent as the catalyst (e.g., concentrated sulfuric acid).[5][6]

Reaction Mechanism

The reaction proceeds through a series of reversible protonation and nucleophilic acyl substitution steps. Understanding this mechanism is key to appreciating the role of the acid catalyst and the reaction conditions.

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the Acetic acid-1-¹³C, significantly increasing the electrophilicity of the carbonyl carbon.[1][2][5]

  • Nucleophilic Attack: A lone pair of electrons from the hydroxyl oxygen of ethanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[5]

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, Ethyl acetate-1-¹³C.[2]

Caption: Mechanism of Fischer Esterification.

Application Protocol

This section provides a detailed, step-by-step methodology for the synthesis and purification of Ethyl acetate-1-¹³C.

Materials and Reagents
Reagent / MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
Acetic acid-1-¹³C1563-79-7CH₃¹³CO₂H61.04Limiting reagent, ≥99% isotopic purity.[7][8][9]
Ethanol, Absolute (200 Proof)64-17-5C₂H₅OH46.07Use in excess, must be anhydrous.
Sulfuric Acid, Concentrated7664-93-9H₂SO₄98.08Catalyst, highly corrosive.
Sodium Bicarbonate, Saturated144-55-8NaHCO₃84.01For neutralization wash.
Calcium Chloride, Saturated10043-52-4CaCl₂110.98For removing excess ethanol.
Magnesium Sulfate, Anhydrous7487-88-9MgSO₄120.37Drying agent.
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Distillation apparatus (simple and fractional)

  • Separatory funnel (100 mL)

  • Beakers, Erlenmeyer flasks, graduated cylinders

  • Pasteur pipettes

  • Ice bath

Experimental Workflow

Workflow A 1. Reaction Setup Combine Acetic acid-1-13C, excess Ethanol, and H₂SO₄. B 2. Reflux Heat the mixture to reflux for 1-2 hours. A->B C 3. Cool & Quench Cool to room temp, then cool in an ice bath. B->C D 4. Crude Distillation Distill the mixture to collect crude ester below 90°C. C->D E 5. Neutralization Wash Wash crude ester with saturated NaHCO₃ solution in separatory funnel. D->E F 6. Ethanol Removal Wash with saturated CaCl₂ solution. E->F G 7. Drying Dry the organic layer with anhydrous MgSO₄. F->G H 8. Final Distillation Filter and perform fractional distillation. Collect pure product at 77-78°C. G->H I 9. Characterization Analyze by NMR and MS. H->I

Caption: Experimental workflow for synthesis and purification.

Step-by-Step Synthesis Protocol

Safety First: This procedure involves flammable liquids and highly corrosive acid. Perform all steps in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6.1 g (0.1 mol) of Acetic acid-1-¹³C.

    • Add 23.0 g (29 mL, 0.5 mol) of absolute ethanol.

    • Carefully and slowly, while stirring, add 2 mL of concentrated sulfuric acid to the mixture. The addition is exothermic.[10]

  • Reflux:

    • Attach a reflux condenser to the flask and ensure a steady flow of cool water.

    • Heat the mixture to a gentle reflux using a heating mantle and stir for 1-2 hours.[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.[11]

  • Isolation of Crude Product:

    • Allow the reaction mixture to cool to room temperature.

    • Reconfigure the apparatus for simple distillation. Add a few boiling chips to the flask.

    • Gently heat the mixture and collect the distillate that boils below 90°C. This crude product will contain ethyl acetate, unreacted ethanol, and water.

  • Purification (Work-up):

    • Transfer the collected distillate to a separatory funnel.

    • Neutralization: Slowly add 20 mL of saturated sodium bicarbonate solution. Stopper the funnel, invert, and vent frequently to release the CO₂ gas produced. Shake gently and allow the layers to separate. Drain and discard the lower aqueous layer.[6][10]

    • Ethanol Removal: Wash the organic layer with 20 mL of saturated calcium chloride solution to remove the majority of the unreacted ethanol. Drain and discard the lower aqueous layer.

    • Final Wash: Wash the organic layer with 20 mL of brine (saturated NaCl solution) to remove residual water-soluble components.

    • Drying: Transfer the cloudy organic layer to a clean, dry Erlenmeyer flask. Add anhydrous magnesium sulfate in small portions and swirl until the liquid becomes clear and some drying agent moves freely.

  • Final Fractional Distillation:

    • Gravity filter the dried ester into a clean, dry distillation flask.

    • Set up for fractional distillation.

    • Carefully heat the flask and collect the fraction that boils between 77-78°C. This is the pure Ethyl acetate-1-¹³C.

    • Weigh the final product and calculate the percentage yield.

Characterization and Data Analysis

Confirmation of the product's identity, purity, and isotopic labeling is essential.

Analysis TechniqueExpected Result for Ethyl Acetate-1-¹³C
¹H NMR (CDCl₃)δ ~4.1 ppm (q, 2H, -OCH₂ CH₃), δ ~2.0 ppm (s, 3H, -¹³C(=O)CH₃ ), δ ~1.2 ppm (t, 3H, -OCH₂CH₃ ). The singlet at 2.0 ppm may show small satellite peaks due to ²J(¹³C-¹H) coupling.
¹³C NMR (CDCl₃)δ ~171 ppm (¹³C =O), δ ~60 ppm (-OC H₂CH₃), δ ~21 ppm (-C(=O)C H₃), δ ~14 ppm (-OCH₂C H₃). The signal at ~171 ppm should be significantly enhanced due to ¹³C enrichment.[12]
Mass Spectrometry (EI) Molecular ion (M⁺) peak at m/z = 89, which is one mass unit higher than unlabeled ethyl acetate (m/z = 88). Key fragments would also be shifted by +1 amu (e.g., [CH₃¹³CO]⁺ at m/z=44).[13]
FT-IR (neat)Strong C=O stretch at ~1740 cm⁻¹, C-O stretch at ~1240 cm⁻¹. The ¹³C isotope may cause a slight shift (~20-40 cm⁻¹) to a lower wavenumber for the C=O stretch compared to the unlabeled compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction (equilibrium not shifted).Increase reflux time or use a larger excess of ethanol. Ensure all reagents are anhydrous.
Loss of product during work-up.Be careful during extractions; avoid vigorous shaking that can lead to emulsions. Ensure all transfers are quantitative.
Product is Acidic Incomplete neutralization.Repeat the sodium bicarbonate wash, ensuring the aqueous layer is basic (test with pH paper) before proceeding.
Product is Wet (Cloudy) Inefficient drying.Add more anhydrous drying agent and allow for a longer contact time before filtration.

Conclusion

The Fischer esterification is a reliable and well-established method for the synthesis of esters. By following this detailed protocol, researchers can effectively synthesize high-purity Ethyl acetate-1-¹³C. Proper execution of the purification steps is critical for removing unreacted starting materials and byproducts. The final characterization by NMR and mass spectrometry serves as a definitive confirmation of a successful synthesis and the incorporation of the ¹³C isotope at the desired carbonyl position.

References

  • Pharmaffiliates. (n.d.). Acetic acid-1-13C. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Vedantu. (n.d.). Fischer Esterification Mechanism: Steps, Equation & Examples. Retrieved from [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Fischer esterification. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Clark, J. (n.d.). Synthesis of Esters. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • Shultz, G. (2021, August 16). 3: Esterification (Experiment). Chemistry LibreTexts. Retrieved from [Link]

  • Curtin University. (2020, November 12). Making esters - Part 1 | Chemistry Tutorial [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, July 24). 13.5 Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • El-Demerdash, A., et al. (2024). Chemical and Biological Characterization of the Ethyl Acetate Fraction from the Red Sea Marine Sponge Hymedesmia sp. Molecules. Retrieved from [Link]

Sources

Tracing Acetyl-CoA Dynamics in CNS and Oncology: A Dual-Modality Guide for Ethyl Acetate-1-13C

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the mechanistic rationale and experimental protocols for using Ethyl Acetate-1-13C (EtOAc-1-13C) as a metabolic tracer. Unlike traditional tracers (e.g., [U-13C]Glucose or [1-13C]Acetate), EtOAc-1-13C possesses unique lipophilic properties that facilitate passive diffusion across the Blood-Brain Barrier (BBB) and cellular membranes. Once intracellular, it acts as a "Trojan Horse" precursor for Acetyl-CoA, bypassing membrane transporters (MCTs) and providing a direct readout of cytosolic and mitochondrial acetyl-CoA turnover. This guide covers two primary applications: Hyperpolarized 13C-MRI (In Vivo) for real-time metabolic imaging, and Stable Isotope Tracing (In Vitro) for Mass Spectrometry-based flux analysis.

Part 1: Mechanistic Rationale & Pathway Logic

The "Trojan Horse" Mechanism

The primary limitation of using Acetate-1-13C for central nervous system (CNS) studies is its reliance on Monocarboxylate Transporters (MCTs) for cellular entry. Ethyl Acetate-1-13C circumvents this by diffusing passively across the BBB.

  • Cellular Entry: Passive diffusion (Lipophilic).

  • Hydrolysis: Intracellular Carboxylesterases (CES1/CES2) hydrolyze EtOAc-1-13C into Ethanol and Acetate-1-13C .

  • Activation: The released Acetate-1-13C is converted to Acetyl-CoA-1-13C by Acetyl-CoA Synthetase (ACSS2 in cytosol/nucleus or ACSS1 in mitochondria).

  • Metabolic Fate:

    • TCA Cycle: Condensation with Oxaloacetate to form Citrate (M+1).[1]

    • Lipogenesis: Incorporation into Fatty Acids (FASN pathway).

    • Epigenetics: Acetylation of histones via HATs (Nuclear pool).

Pathway Visualization

The following diagram illustrates the differential processing of Ethyl Acetate compared to Glucose and free Acetate.

G EtOAc Ethyl Acetate-1-13C (Extracellular) EtOAc_In Ethyl Acetate-1-13C (Intracellular) EtOAc->EtOAc_In Passive Diffusion (No Transporter) Glucose Glucose (Extracellular) PDH PDH Complex Glucose->PDH Glycolysis Acetate Acetate-1-13C EtOAc_In->Acetate Hydrolysis AcCoA Acetyl-CoA-1-13C (Central Hub) Acetate->AcCoA Activation TCA TCA Cycle (Citrate M+1) AcCoA->TCA Oxidation Lipids Fatty Acids (Palmitate) AcCoA->Lipids FASN Histones Histone Acetylation AcCoA->Histones HATs CES Carboxylesterases (CES1/CES2) CES->Acetate ACSS2 ACSS2 (Synthetase) ACSS2->AcCoA PDH->AcCoA

Caption: Figure 1. Metabolic fate of Ethyl Acetate-1-13C. Note the passive entry mechanism bypassing MCT transporters, distinct from Glucose-derived Acetyl-CoA.

Part 2: Protocol A - In Vivo Hyperpolarized 13C-MRI

Application: Real-time imaging of cerebral metabolism and BBB permeability in glioblastoma or neurodegenerative models. Key Reference: Mishkovsky et al., Journal of Cerebral Blood Flow & Metabolism (2012).

Sample Preparation (Polarization)
  • Substrate: Mix [1-13C]Ethyl Acetate with a glass-forming agent (e.g., glycerol) and a radical (e.g., trityl radical AH111501).

  • Concentration: Target 2-3 M concentration in the polarization fluid to maximize signal.

  • Hyperpolarizer: Dissolution Dynamic Nuclear Polarization (DNP) system (e.g., SpinLab or Hypersense).

  • Parameters:

    • Temperature: ~1.4 K

    • Magnetic Field: 3.35 T or 5 T

    • Microwave Frequency: Optimized to electron Larmor frequency (approx 94 GHz or 140 GHz).

    • Polarization Time: 1–2 hours (until solid-state polarization saturates).

Dissolution and Injection[2]
  • Dissolution Media: Superheated buffer (TRIS/EDTA, pH 7.4) with neutralizing NaOH if required.

  • Final Concentration: ~40–80 mM Ethyl Acetate-1-13C in the injectate.

  • Timing: CRITICAL. The T1 relaxation time of the carboxyl carbon is approx. 30–40 seconds at 3T. Injection must occur within 10–15 seconds of dissolution.

  • Route: Tail vein cannulation (mice/rats). Bolus volume: 200–300 µL (mouse) or 1–1.5 mL (rat).

MR Acquisition Sequence
  • Coil Setup: Dual-tuned 1H/13C volume coil or surface coil for brain.

  • Sequence: Slice-selective 13C-CSI (Chemical Shift Imaging) or EPSI (Echo-Planar Spectroscopic Imaging).

  • Spectral Windows:

    • Ethyl Acetate (Substrate): ~172 ppm.

    • Acetate (Metabolic Product): ~182 ppm.

    • Acetyl-CoA/Citrate: ~178-180 ppm (often overlaps, requires high field or spectral fitting).

  • Temporal Resolution: Acquire spectra every 2–3 seconds for 60–90 seconds.

Data Interpretation (Kinetic Modeling)

Calculate the apparent rate constant (


) for the conversion of EtOAc to Acetate.
  • High

    
    :  Indicates high intracellular esterase activity and rapid BBB crossing.
    
  • Tumor vs. Normal Brain: Glioblastomas often show altered esterase expression and disrupted BBB, leading to a distinct EtOAc/Acetate ratio compared to healthy tissue.

Part 3: Protocol B - In Vitro Metabolic Flux Analysis (GC-MS)

Application: Quantifying lipogenesis and cytosolic Acetyl-CoA synthesis in cancer cell lines.

Cell Culture & Tracer Incubation[3][4]
  • Medium: DMEM (glucose/glutamine free initially, then reconstituted).

  • Tracer: Supplement medium with 1 mM to 5 mM Ethyl Acetate-1-13C .

    • Note: Ensure medium is buffered (HEPES) as hydrolysis can slightly alter pH over long periods.

  • Duration:

    • TCA Cycle Flux: 2 – 4 hours.

    • Fatty Acid Synthesis: 24 – 48 hours (to reach isotopic steady state in lipids).

  • Control: Parallel plates with [1-13C]Acetate to compare transporter-dependent vs. passive uptake.

Metabolite Extraction
  • Quenching: Rapidly wash cells with ice-cold saline (0.9% NaCl).

  • Lysis: Add 80% Methanol (-80°C). Scrape cells on dry ice.

  • Phase Separation (Biphasic Extraction):

    • Add Chloroform and Water (Final ratio MeOH:Chloroform:Water 1:1:0.9).

    • Vortex and centrifuge (10,000 x g, 5 min, 4°C).

    • Upper Phase (Polar): Contains TCA intermediates (Citrate, Malate).

    • Lower Phase (Non-polar): Contains Fatty Acids (Palmitate, Stearate).

Derivatization & GC-MS Analysis

Workflow Diagram:

Workflow Sample Cell Extract Dry SpeedVac Dry Sample->Dry Deriv_TCA MOX-TBDMS (For TCA Acids) Dry->Deriv_TCA Polar Phase Deriv_FA FAME (For Fatty Acids) Dry->Deriv_FA Lipid Phase GCMS GC-MS Analysis (SIM Mode) Deriv_TCA->GCMS Deriv_FA->GCMS

Caption: Figure 2.[2][3] Sample processing workflow for GC-MS analysis.

  • TCA Intermediates: Derivatize with MOX (Methoxyamine) + TBDMS (tert-Butyldimethylsilyl).

    • Target Ion: Citrate (M+0, M+1, M+2).

  • Fatty Acids: Derivatize to FAMEs (Fatty Acid Methyl Esters) using methanolic HCl.

    • Target Ion: Palmitate (C16:0).

Mass Isotopomer Distribution (MID) Analysis
  • Citrate M+1: Indicates direct entry of Acetyl-CoA-1-13C into the TCA cycle.

  • Palmitate Isotopologues:

    • Palmitate is synthesized from 8 Acetyl-CoA units.[4]

    • Enrichment in even-numbered carbons indicates cytosolic Acetyl-CoA incorporation.

    • Use MassHunter or specialized software (e.g., INCA, IsoCor) to correct for natural abundance.

Part 4: Quality Control & Troubleshooting

IssueProbable CauseSolution
Low 13C Signal (MRI) Long transfer time (>15s)Automate injection; use magnetic tunnel to preserve polarization.
No Labeling in TCA (MS) Low Esterase ActivityVerify CES1/CES2 expression in your specific cell line (e.g., HepG2 is high, some neuronal lines low).
High Background Acetate Spontaneous HydrolysisPrepare tracer media fresh immediately before incubation; check pH stability.
Cell Toxicity Ethanol accumulationEthanol is a byproduct of hydrolysis. Ensure EtOAc concentration < 10mM for long incubations.

References

  • Mishkovsky, M., et al. (2012). "Hyperpolarized [1-13C]ethyl acetate: A novel metabolic tracer for brain imaging." Journal of Cerebral Blood Flow & Metabolism.

  • Coman, D., et al. (2016). "Extracellular pH mapping in brain tumors using hyperpolarized 13C-labeled probes." NMR in Biomedicine.

  • Mashimo, T., et al. (2014). "Acetate is a bioenergetic substrate for human glioblastoma and brain metastases." Cell.

  • Hosokawa, M. (2008). "Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs." Molecules.

  • Grant, A.K., et al. (2011). "Hyperpolarized 13C MRI for Imaging of Metabolism and Perfusion."[5] Magnetic Resonance in Medicine.

Disclaimer: This Application Note is for research use only. Protocols involving hyperpolarized gases/liquids require specialized hardware and safety adherence regarding cryogens and high magnetic fields.

Sources

Measuring the Rate of Ethyl Acetate-1-¹³C Hydrolysis in Cell Culture Media: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Ester Hydrolysis in Drug Development and Cellular Metabolism

The hydrolysis of esters is a fundamental chemical transformation with profound implications in pharmacology and cell biology. For drug development professionals, understanding the rate at which an ester-containing prodrug is converted to its active carboxylic acid form is critical for predicting its pharmacokinetic and pharmacodynamic profile. Within the cell, the metabolic processing of esters by cellular enzymes provides valuable insights into cellular health, function, and response to various stimuli. This guide provides a detailed methodology for quantifying the hydrolysis rate of ethyl acetate-1-¹³C, a model ester compound, in both acellular and cellular contexts using standard cell culture media.

The use of a stable isotope-labeled compound, ethyl acetate-1-¹³C, offers a distinct advantage for these studies. The ¹³C label allows for precise tracking and quantification of the hydrolysis product, ¹³C-acetate, using mass spectrometry, distinguishing it from any endogenously produced acetate. This approach provides a clear and unambiguous measurement of the hydrolysis reaction, a critical requirement for accurate kinetic analysis.

This application note is designed for researchers, scientists, and drug development professionals. It offers a comprehensive framework, from the underlying scientific principles to detailed, step-by-step protocols for experimental execution and data analysis.

Scientific Principles: Acellular and Cellular Hydrolysis of Ethyl Acetate

The hydrolysis of ethyl acetate in a cell culture setting is governed by two primary mechanisms: non-enzymatic (chemical) hydrolysis and enzymatic hydrolysis.

Non-Enzymatic Hydrolysis: The Role of the Media Environment

In the absence of cellular enzymes, ethyl acetate can undergo spontaneous hydrolysis, a reaction catalyzed by hydronium (H₃O⁺) and hydroxide (OH⁻) ions present in the aqueous environment of the cell culture medium. The rate of this non-enzymatic hydrolysis is highly dependent on the pH and temperature of the medium.[1][2]

Standard cell culture media, such as Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640, are buffered to maintain a physiological pH, typically between 7.2 and 7.4, through a bicarbonate-CO₂ system or the inclusion of buffers like HEPES.[1][3][4][5] At this near-neutral pH and a standard cell culture temperature of 37°C, the rate of spontaneous hydrolysis of ethyl acetate is relatively slow. However, it is a crucial baseline to establish in any experiment to accurately determine the contribution of enzymatic activity.

Enzymatic Hydrolysis: The Action of Cellular and Serum Esterases

The primary drivers of ethyl acetate hydrolysis in a cellular context are carboxylesterases (CEs). These enzymes are ubiquitously expressed in mammalian tissues and are responsible for the hydrolysis of a wide range of ester-containing compounds, including many drugs.[6] Different cell lines, such as HeLa, HEK293, and HepG2, exhibit varying levels of intracellular esterase activity.

Furthermore, a significant source of esterase activity in cell culture can come from the serum supplement, most commonly fetal bovine serum (FBS), used in the media.[2][7][8] Serum contains a variety of esterases that can contribute to the hydrolysis of ethyl acetate in the extracellular environment. Therefore, it is essential to consider the presence and concentration of serum when designing and interpreting hydrolysis experiments.

Experimental Workflow: A Visual Guide

The following diagram outlines the general workflow for determining the hydrolysis rates of ethyl acetate-1-¹³C in cell culture media.

experimental_workflow cluster_preparation I. Preparation cluster_experiment II. Hydrolysis Experiment cluster_analysis III. Analysis cluster_data IV. Data Interpretation prep_media Prepare Cell Culture Media (DMEM/RPMI-1640) acellular Acellular Hydrolysis: Incubate Ethyl Acetate-1-13C in Cell-Free Media prep_media->acellular prep_cells Culture Cells to Desired Confluency cellular Cellular Hydrolysis: Incubate Ethyl Acetate-1-13C with Cultured Cells prep_cells->cellular prep_reagents Prepare Ethyl Acetate-1-13C Stock Solution prep_reagents->acellular prep_reagents->cellular sampling Collect Samples at Timed Intervals acellular->sampling cellular->sampling extraction Sample Preparation: Extraction of Analytes sampling->extraction gcms GC-MS Analysis: Quantify Ethyl Acetate-1-13C and 13C-Acetate extraction->gcms rate_calculation Calculate Hydrolysis Rates (Acellular and Cellular) gcms->rate_calculation comparison Compare Rates and Determine Enzymatic Contribution rate_calculation->comparison

Figure 1. Experimental workflow for determining ethyl acetate-1-¹³C hydrolysis rates.

Detailed Protocols

Protocol 1: Determination of Acellular Hydrolysis Rate

This protocol establishes the baseline rate of non-enzymatic hydrolysis of ethyl acetate-1-¹³C in cell-free culture medium.

Materials:

  • Ethyl acetate-1-¹³C

  • Cell culture medium (e.g., DMEM or RPMI-1640), with or without serum supplement (e.g., 10% FBS)

  • Sterile, conical tubes or multi-well plates

  • Incubator (37°C, 5% CO₂)

  • GC-MS system

Procedure:

  • Media Preparation: Prepare the desired cell culture medium. If investigating the effect of serum, prepare batches with and without the serum supplement.

  • Spiking the Media: Prepare a stock solution of ethyl acetate-1-¹³C in an appropriate solvent (e.g., DMSO or ethanol) at a high concentration. Spike the cell culture medium with the ethyl acetate-1-¹³C stock solution to achieve the desired final concentration (e.g., 1 mM). Ensure the final concentration of the solvent is minimal and non-toxic to cells in subsequent cellular assays.

  • Incubation: Aliquot the spiked medium into sterile tubes or wells of a multi-well plate. Place the samples in a 37°C incubator, and if using a bicarbonate-buffered medium, ensure a 5% CO₂ atmosphere to maintain pH.

  • Time-Course Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot from each sample. The time zero (t=0) sample should be taken immediately after spiking.

  • Sample Storage: Immediately quench any potential residual enzymatic activity in serum-containing samples by adding a suitable agent or by snap-freezing in liquid nitrogen. Store all samples at -80°C until analysis.

  • GC-MS Analysis: Analyze the collected samples to quantify the remaining concentration of ethyl acetate-1-¹³C and the formed ¹³C-acetate according to the analytical protocol provided below.

Protocol 2: Determination of Cellular Hydrolysis Rate

This protocol measures the combined rate of non-enzymatic and enzymatic hydrolysis of ethyl acetate-1-¹³C in the presence of cultured cells.

Materials:

  • Cultured cells of interest (e.g., HeLa, HEK293, HepG2)

  • Cell culture flasks or multi-well plates

  • Complete cell culture medium (with serum, if required for cell viability)

  • Ethyl acetate-1-¹³C stock solution

  • Incubator (37°C, 5% CO₂)

  • Microscope for cell monitoring

  • Cell counting equipment (e.g., hemocytometer or automated cell counter)

  • GC-MS system

Procedure:

  • Cell Seeding: Seed the cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Media Change: Just before the experiment, remove the old medium and replace it with fresh, pre-warmed complete medium.

  • Spiking with Ethyl Acetate-1-¹³C: Spike the fresh medium with the ethyl acetate-1-¹³C stock solution to the desired final concentration.

  • Incubation and Sampling: Place the cells back into the incubator. At the same time points as the acellular experiment, collect aliquots of the culture supernatant. Be careful not to disturb the cell monolayer.

  • Cell Number Determination: At the end of the experiment, detach the cells (e.g., using trypsin) and determine the total cell number in each well or flask. This is crucial for normalizing the hydrolysis rate to the cell number.

  • Sample Storage: Process and store the supernatant samples as described in the acellular protocol.

  • GC-MS Analysis: Quantify the concentrations of ethyl acetate-1-¹³C and ¹³C-acetate in the supernatant samples.

Protocol 3: Quantification of Ethyl Acetate-1-¹³C and ¹³C-Acetate by GC-MS

This protocol provides a general method for the analysis of ethyl acetate and acetic acid from aqueous samples. Optimization may be required based on the specific instrumentation and sample matrix.

Sample Preparation (Liquid-Liquid Extraction):

  • Thaw the collected samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 500 µL of the cell culture supernatant.

  • Add an internal standard (e.g., a known concentration of a non-endogenous ester or carboxylic acid with a different mass, such as propionic acid).

  • Add 500 µL of a suitable organic solvent for extraction, such as ethyl acetate (for the analysis of ¹³C-acetate) or methyl tert-butyl ether (MTBE).

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new vial for GC-MS analysis.

GC-MS Parameters (Example):

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 7000 Triple Quadrupole GC-MS system or equivalent.[9]

  • Column: A mid-polar column such as a Phenomenex ZB-1701 (30 m x 0.25 mm x 0.25 µm) is suitable.[9]

  • Injection: 1-2 µL in splitless or split mode.

  • Inlet Temperature: 250-280°C.

  • Oven Program:

    • Initial temperature: 40-70°C, hold for 2 minutes.

    • Ramp: 10-20°C/minute to 250-300°C.

    • Hold: 2-5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[9]

  • MS Interface Temperature: 230-280°C.

  • Ion Source Temperature: 200-230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity. Monitor the characteristic ions for ethyl acetate-1-¹³C and ¹³C-acetate.

Data Analysis and Interpretation

  • Standard Curves: Prepare standard curves for both ethyl acetate-1-¹³C and ¹³C-acetate in the same cell culture medium used for the experiment to account for matrix effects.

  • Quantification: Use the standard curves to determine the concentration of the parent compound and its metabolite in each sample.

  • Rate Calculation:

    • Acellular Rate: Plot the concentration of ethyl acetate-1-¹³C versus time. The initial rate of hydrolysis can be determined from the negative slope of the linear portion of this curve.

    • Cellular Rate: Plot the concentration of ethyl acetate-1-¹³C versus time. The initial rate of hydrolysis is determined similarly.

  • Normalization: Normalize the cellular hydrolysis rate to the total cell number to obtain a rate per cell or per million cells.

  • Enzymatic Contribution: The rate of enzymatic hydrolysis can be calculated by subtracting the acellular hydrolysis rate from the total cellular hydrolysis rate.

    Rateenzymatic = Ratecellular - Rateacellular

Expected Results and Data Presentation

The hydrolysis of ethyl acetate-1-¹³C is expected to be significantly faster in the presence of cells and serum compared to cell-free, serum-free medium. The following table provides a hypothetical example of the data that might be obtained.

ConditionHydrolysis Rate (µM/hour)Hydrolysis Rate (pmol/hour/10⁶ cells)
DMEM (Acellular, no serum)0.5N/A
DMEM + 10% FBS (Acellular)5.2N/A
HeLa Cells in DMEM + 10% FBS25.851.6
HEK293 Cells in DMEM + 10% FBS15.430.8
HepG2 Cells in DMEM + 10% FBS45.190.2

Table 1. Example data for ethyl acetate-1-¹³C hydrolysis rates in different conditions. Note that the cellular rates are normalized to a hypothetical cell density of 0.5 x 10⁶ cells/mL.

Troubleshooting and Considerations

  • Solvent Effects: Ensure the concentration of the solvent used for the ethyl acetate-1-¹³C stock solution is low enough to not affect cell viability or enzyme activity.

  • pH Stability: Monitor the pH of the cell culture medium throughout the experiment, as the production of acetic acid can cause a slight decrease in pH, which could affect the hydrolysis rate.

  • Cell Viability: Assess cell viability at the end of the experiment to ensure that the observed hydrolysis is not due to cell death and release of intracellular esterases.

  • Serum Lot-to-Lot Variability: Be aware that different lots of serum can have varying levels of esterase activity, which can impact the results.[2] It is advisable to test different lots or use a single large batch for a series of experiments.

Conclusion

The methodologies outlined in this application note provide a robust framework for accurately determining the hydrolysis rates of ethyl acetate-1-¹³C in cell culture media. By carefully distinguishing between non-enzymatic and enzymatic contributions, researchers can gain valuable insights into the stability of ester-containing compounds in biological environments and the metabolic capacity of different cell types. This information is invaluable for a wide range of applications, from the design and evaluation of prodrugs to fundamental studies of cellular metabolism.

References

  • International Critical Tables of Numerical Data, Physics, Chemistry and Technology (1930).
  • Oreate AI. (2026, January 27). Beyond the Beaker: Navigating the Nuances of IMDM, RPMI-1640, and DMEM in Cell Culture.
  • Patsnap Synapse. (2025, May 9). What's the Difference Between DMEM and RPMI?
  • Procell. (2025, November 27).
  • Dorsky, D. I., & Navia, B. A. (1995). Esterases in Serum-Containing Growth Media Counteract Chloramphenicol Acetyltransferase Activity In Vitro. Antimicrobial Agents and Chemotherapy, 39(7), 1548–1553.
  • Yuan, J., et al. (2016). A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. BMC Biotechnology, 16(1), 66.
  • Tsujikawa, H., & Inoue, H. (1966). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Bulletin of the Chemical Society of Japan, 39(9), 1837-1842.
  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
  • American Society for Microbiology. (2012).
  • Liese, A., & van der Helm, M. (2006). Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. In Science of Synthesis (Vol. 2, pp. 129-184). Thieme.
  • Miller, R. A., & Britigan, B. E. (1995). The formation of hydroxyl radical by a xanthine oxidase-like enzyme in human neutrophils. Journal of immunology (Baltimore, Md. : 1950), 155(3), 1364–1372.
  • Bio-protocol. (2023). Esterase Activity Assay. Bio-protocol, 13(12), e4746.
  • Xu, Y., et al. (2023). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. Analytical Chemistry, 95(12), 5227–5234.
  • Zhang, L., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Analytical Methods, 8(43), 7792-7797.
  • Dickinson, B. C., et al. (2012). Selective esterase–ester pair for targeting small molecules with cellular specificity. Proceedings of the National Academy of Sciences, 109(11), 4064-4069.
  • Kosheeka. (2019, August 7). Do You Need Serum In Cell Culture Media?
  • Satoh, T., & Hosokawa, M. (2006). The chemistry and biology of carboxylesterases. In Progress in nucleic acid research and molecular biology (Vol. 81, pp. 227-268). Academic Press.
  • Biocompare. (2015, May 26). Choosing Serum for Cells in Culture.
  • Megazyme. (n.d.). Acetic acid - assay procedure.
  • Palacios-Callender, M., et al. (2002). Catalase activity in HeLa and HepG2 cell lines growing in sparse and confluent cultures. Free Radical Research, 36(3), 269-275.
  • Rybicka, I., & Taciak, B. (2021). The Curious Case of the HepG2 Cell Line: 40 Years of Expertise. International Journal of Molecular Sciences, 22(23), 13057.
  • Biomol. (2024, November 20).
  • Cytion. (n.d.). HepG2 Cell Line - A Liver Cancer Research Resource.
  • bioRxiv. (2017). Telomere elongation and Telomerase activity in Normal and Cancer cell lines: HEK-293, HeLa and A549.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). GFP fl uorescence intensity in HEK293, HeLa and HepG2 cells in...
  • Papakonstantinou, E., et al. (2023). Modulation of Cellular Senescence in HEK293 and HepG2 Cells by Ultrafiltrates UPla and ULu Is Partly Mediated by Modulation of Mitochondrial Homeostasis under Oxidative Stress. International Journal of Molecular Sciences, 24(7), 6757.

Sources

Troubleshooting & Optimization

Technical Support Center: Correcting for Natural Abundance in ¹³C-Ethyl Acetate Flux Data

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for ¹³C-based metabolic flux analysis. This guide provides in-depth technical and practical information for correcting natural isotope abundance in your ¹³C-ethyl acetate flux data. As Senior Application Scientists, we have designed this resource to be a practical, field-tested guide that not only gives you the "how" but also the "why" behind each step.

Core Concepts: The "Why" Behind Natural Abundance Correction

Before diving into troubleshooting, it's crucial to understand the foundational principles that necessitate natural abundance correction.

What is Natural Isotope Abundance and Why Does It Matter?

Carbon in nature is predominantly found as the stable isotope ¹²C. However, a small fraction, approximately 1.1%, exists as the heavier stable isotope ¹³C.[1][2][3] This naturally occurring ¹³C is present in all your biological samples, reagents, and even the CO₂ in the air.

In ¹³C metabolic flux analysis, you intentionally introduce a substrate (a "tracer") that is highly enriched with ¹³C. The goal is to track how this labeled carbon is incorporated into various metabolites, like ethyl acetate, as it moves through metabolic pathways. This allows you to deduce the rates, or "fluxes," of these pathways.

The Impact on Mass Spectrometry Data

When a molecule is analyzed by a mass spectrometer, it is ionized, and its mass-to-charge ratio (m/z) is measured. A molecule of ethyl acetate (C₄H₈O₂) containing only ¹²C atoms will have a specific m/z. However, if one of its four carbon atoms is a ¹³C atom, its mass will be one unit higher (M+1). If two are ¹³C, its mass will be two units higher (M+2), and so on.

The raw data from your mass spectrometer provides a mass isotopomer distribution (MID), which is the relative abundance of each of these mass variants (M+0, M+1, M+2, etc.).[1] The natural abundance of ¹³C means that even in an unlabeled sample, you will see a small M+1 peak, an even smaller M+2 peak, and so on, following a binomial distribution. The correction process aims to mathematically subtract this natural background "noise" to reveal the true extent of labeling from your tracer.

Troubleshooting Guides

This section provides step-by-step solutions to common issues encountered during the correction of ¹³C-ethyl acetate flux data.

Problem 1: My Corrected Mass Isotopomer Distributions (MIDs) Show Negative Values.

This is a frequent and frustrating problem that often points to issues with the raw data or the correction parameters.

Possible Causes & Solutions:

  • Inaccurate Raw Data: Poor signal-to-noise ratio, incorrect peak integration, or interference from co-eluting compounds can all lead to erroneous raw MIDs.

    • Troubleshooting Steps:

      • Re-examine your raw chromatograms: Look for clean, well-defined peaks for each mass isotopomer.

      • Check for interfering signals: Are there any overlapping peaks that might be artificially inflating the signal of certain isotopomers?

      • Verify peak integration: Ensure that the software is correctly integrating the area under each peak. Manual review and reintegration may be necessary.

  • Incorrect Elemental Formula: The correction algorithm relies on the precise elemental formula of the analyzed ion, including any atoms added during derivatization.

    • Troubleshooting Steps:

      • Confirm the formula of ethyl acetate: C₄H₈O₂.

      • Account for derivatization: If you are using a derivatization agent, be sure to include its elemental composition in the formula used for correction.

  • Instrument Resolution Issues (for high-resolution MS): Insufficient resolution can make it difficult to distinguish between different isotopologues, leading to inaccurate MIDs.

    • Troubleshooting Steps:

      • Verify instrument settings: Ensure that the mass spectrometer is operating at the appropriate resolution for your experiment.

Problem 2: The Fractional Labeling in My Metabolites is Much Lower Than Expected.

This issue can arise from several factors related to your experimental setup and execution.

Possible Causes & Solutions:

  • Incomplete Tracer Equilibration: The cells may not have reached an isotopic steady state, meaning the labeled substrate has not fully permeated the metabolic network.

    • Troubleshooting Steps:

      • Extend the labeling time: Conduct a time-course experiment to determine the point at which isotopic steady state is reached.

      • Optimize cell culture conditions: Ensure that cells are in a consistent metabolic state during the labeling period.

  • Dilution from Unlabeled Sources: The ¹³C-labeled tracer may be diluted by other unlabeled carbon sources in your media.

    • Troubleshooting Steps:

      • Review your media composition: Identify and minimize any alternative carbon sources.

      • Consider pre-culturing conditions: Pre-culturing cells in a medium with the unlabeled version of your tracer can help saturate intracellular pools before introducing the labeled substrate.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of correcting for natural ¹³C abundance?

A1: The main goal is to differentiate between the ¹³C atoms intentionally introduced through a labeled tracer and the ¹³C that is naturally present in all carbon-containing compounds.[5] This correction is essential for accurately calculating metabolic fluxes.

Q2: How is the natural abundance correction performed?

A2: The most common method involves using a correction matrix.[5][6] This mathematical approach uses the known natural isotopic abundances of all elements in the molecule to calculate the expected contribution of natural isotopes to each mass isotopomer. This contribution is then subtracted from the measured MIDs to yield the corrected MIDs, which reflect only the incorporation of the ¹³C tracer.

The general equation is: M_corrected = C⁻¹ * M_measured

Where:

  • M_corrected is the vector of corrected mass isotopomer abundances.

  • C⁻¹ is the inverse of the correction matrix.

  • M_measured is the vector of your raw, measured mass isotopomer abundances.[5]

Q3: What are the key fragments of ethyl acetate I should monitor in my mass spectrometer?

A3: The fragmentation pattern of ethyl acetate in a mass spectrometer can provide valuable information. Key fragments to monitor include:

  • m/z 88: The molecular ion [C₄H₈O₂]⁺.[7]

  • m/z 73: Loss of a methyl group (-CH₃).

  • m/z 61: A fragment corresponding to [CH₃C(OH)₂]⁺.

  • m/z 45: Loss of an ethoxy radical (-OCH₂CH₃).

  • m/z 43: The acylium ion [CH₃CO]⁺, which is often the base peak.

Q4: What software is available to perform natural abundance correction?

A4: Several software packages and tools can automate the natural abundance correction process. Some popular options include:

  • IsoCor: A software that can correct for natural abundance in both low- and high-resolution mass spectrometry data.[8]

  • AccuCor: An algorithm designed for correcting high-resolution mass spectrometry data.[9]

  • FreeFlux: A Python package for metabolic flux analysis that includes natural abundance correction capabilities.[10][11]

  • Commercially available software: Many instrument manufacturers and specialized software companies offer packages with built-in correction features, such as MassHunter VistaFlux and Polly.[12]

Experimental Protocols & Visualizations

Protocol: General Workflow for Natural Abundance Correction
  • Acquire Mass Spectrometry Data: Analyze your ¹³C-labeled and unlabeled control samples using GC-MS or LC-MS to obtain the raw mass isotopomer distributions (MIDs) for ethyl acetate.

  • Determine Elemental Composition: Confirm the precise elemental formula for the ethyl acetate ion being analyzed (C₄H₈O₂).

  • Construct the Correction Matrix: Use a software tool or a custom script to generate a correction matrix based on the natural isotopic abundances of Carbon, Hydrogen, and Oxygen.

  • Perform the Correction: Apply the correction matrix to your measured MIDs to obtain the corrected MIDs.[5]

Diagram: Conceptual Workflow for Natural Abundance Correction

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Data Analysis raw_data Raw Mass Spectra (Labeled & Unlabeled Samples) peak_integration Peak Integration & MID Determination raw_data->peak_integration correction Natural Abundance Correction peak_integration->correction corrected_mid Corrected MIDs correction->corrected_mid flux_analysis Metabolic Flux Analysis corrected_mid->flux_analysis

Caption: Workflow for natural abundance correction in 13C-MFA.

Table: Natural Abundance of Relevant Isotopes
ElementIsotopeNatural Abundance (%)
Carbon¹²C~98.9%
¹³C~1.1%
Hydrogen¹H~99.98%
²H~0.02%
Oxygen¹⁶O~99.76%
¹⁷O~0.04%
¹⁸O~0.20%
Diagram: Ethyl Acetate Fragmentation

G cluster_frags Key Fragments parent Ethyl Acetate [C4H8O2]+ m/z = 88 frag1 [C3H5O2]+ m/z = 73 parent->frag1 -CH3 frag2 [C2H5O2]+ m/z = 61 parent->frag2 -C2H3 frag4 [C2H5O]+ m/z = 45 parent->frag4 -C2H3O frag3 [C2H3O]+ m/z = 43 (Base Peak) frag1->frag3 -CH2O

Caption: Common fragmentation pattern of ethyl acetate in MS.

References

  • Carbon-13. In: Wikipedia. [Link]

  • Carbon-13 - isotopic data and properties. ChemLin. [Link]

  • Nilsson, R. (2020). Validity of natural isotope abundance correction for metabolic flux analysis. Metabolic Engineering, 62, 133-138. [Link]

  • Wei, K., et al. (2023). Construction and application of natural stable isotope correction matrix in 13C-labeled metabolic flux analysis. Ke Wei Xue Shu. [Link]

  • abundance of the carbon-13 isotope & 13C NMR spectroscopy. YouTube. [Link]

  • Nilsson, R. (2020). Validity of natural isotope abundance correction for metabolic flux analysis. bioRxiv. [Link]

  • Lenka, S., et al. (2021). POTENTIAL USE OF THE NATURAL ABUNDANCE OF STABLE CARBON ISOTOPE (13C) FOR SOIL ORGANIC MATTER TURNOVER. HARIT DHARA, 4(2). [Link]

  • Isotopic Abundance of Carbon Atoms. Shimadzu. [Link]

  • Millard, P., et al. (2019). IsoCor: isotope correction for high-resolution MS labeling experiments. Bioinformatics, 35(21), 4484-4486. [Link]

  • Liu, X., et al. (2023). FreeFlux: A Python Package for Time-Efficient Isotopically Nonstationary Metabolic Flux Analysis. ACS Synthetic Biology, 12(9), 2749-2757. [Link]

  • accucor: Natural Abundance Correction of Mass Spectrometer Data. CRAN. [Link]

  • Targeted flux analysis through the Mass Isotopomer Multi-Ordinate Spectral Analysis (MIMOSA) Workflow. SCIEX. [Link]

  • Kappelmann, J., et al. (2017). Flux-P: Automating Metabolic Flux Analysis. Metabolites, 7(1), 13. [Link]

  • mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram. doc brown's advanced organic chemistry revision notes. [Link]

  • Liebisch, G., et al. (2008). Isotope correction of mass spectrometry profiles. Journal of Mass Spectrometry, 43(8), 1101-1105. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). The importance of accurately correcting for the natural abundance of stable isotopes. Metabolic engineering, 15, 1-3. [Link]

  • Liu, X., et al. (2023). FreeFlux: A Python Package for Time-Efficient Isotopically Nonstationary Metabolic Flux Analysis. ACS Publications. [Link]

  • Munger, J., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. eLife, 4, e03053. [Link]

  • Li, W., et al. (2025). Online correction of matrix effects for boron isotope analysis in tourmaline using nano-secondary-ion mass spectrometry. Journal of Analytical Atomic Spectrometry. [Link]

  • Agilent MassHunter VistaFlux Software: Track Metabolic Flux. Agilent. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • 13C-fluxomics RFMF Workshop. Sciencesconf.org. [Link]

  • Mass fragmentation pattern of identified compounds from ethyl acetate fraction of Chaetomium globosum 5157. ResearchGate. [Link]

  • Tesso, H., & König, W. A. (2018). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). International Journal of Green and Herbal Chemistry, 7(3), 322-336. [Link]

  • 13C Metabolic Flux Analysis. Institute of Molecular Systems Biology. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

Sources

Troubleshooting low signal-to-noise ratio in 13C NMR of esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Signal-to-Noise Ratio (SNR) in 13C NMR of Esters Ticket ID: NMR-13C-EST-001 Responder: Senior Application Scientist, Spectroscopy Division

Introduction: The "Invisible" Carbonyl Problem

You are likely here because you have synthesized or isolated an ester, but the carbonyl carbon (


, typically 

160–175 ppm) is either missing or indistinguishable from the baseline noise.

This is a classic magnetic resonance artifact, not necessarily a synthesis failure. Ester carbonyls represent a "perfect storm" for low sensitivity in


C NMR due to three converging physical factors:
  • Quaternary Status: They lack attached protons, eliminating the primary relaxation pathway (Dipolar coupling), leading to exceptionally long longitudinal relaxation times (

    
    ).
    
  • Lack of NOE: Without attached protons, they receive negligible Nuclear Overhauser Effect (NOE) enhancement, which normally boosts signal intensity by up to 3x for protonated carbons (

    
    , 
    
    
    
    ,
    
    
    ).
  • Digital Filtering: They appear at the far downfield edge of the spectrum, where digital filter roll-off or poor phasing can sometimes obscure weak signals.

This guide prioritizes detection (seeing the peak) over quantification (integrating the peak).

Tier 1: Sample & Chemistry Optimization

Q: My sample is "dilute." Is there a minimum concentration threshold for 13C?

A: Yes. Unlike


H NMR, 

C is not forgiving. The natural abundance of

C is only 1.1%, and its gyromagnetic ratio is 1/4 that of a proton. This makes

C roughly 6,000 times less sensitive than

H.

The Golden Rule of Mass: For a standard experiment (< 30 mins) on a 400 MHz probe, you need substantial mass.

Sample Mass (MW ~300)Est. Time for SNR > 10:1 (Carbonyl)Verdict
< 2 mg 12+ Hours (Overnight)Cryoprobe Required
5 - 10 mg 1 - 2 HoursFeasible
20 - 50 mg 10 - 30 MinutesIdeal

Troubleshooting Protocol:

  • Maximize Concentration: Do not fill the NMR tube to the top. Use the minimum solvent depth required by your probe (typically 4.0 cm or 0.55 mL for a 5mm tube). Diluting 10mg of sample into 0.7 mL instead of 0.5 mL reduces your SNR linearly.

  • Filter the Sample: Suspended particulates cause magnetic field inhomogeneity, broadening the peak and burying it in noise. Always filter through a cotton plug or PTFE syringe filter.

Tier 2: Acquisition Parameters (The Physics)

Q: I ran 1024 scans and still can't see the ester carbonyl. Why?

A: You are likely saturating the nuclei. Because ester carbonyls have very long


 relaxation times (often 10–50 seconds), pulsing too rapidly means the spins never return to equilibrium before the next pulse. You are effectively "beating down" the signal.

The Saturation Trap: If your Repetition Rate (


) is faster than 

, the signal intensity drops toward zero.

saturation_loop Start Start Experiment Pulse RF Pulse (90°) Start->Pulse Acq Acquisition (AQ) Pulse->Acq Delay Relaxation Delay (D1) (Too Short) Acq->Delay Delay->Pulse Loop (NS) State Nuclei Saturated (z-magnetization ≈ 0) Delay->State Physics Signal Signal Lost in Noise State->Signal

Caption: The Saturation Loop. Rapid pulsing on long-T1 nuclei (like ester carbonyls) destroys the signal rather than accumulating it.

Corrective Protocol:

  • Reduce Pulse Angle: Change the pulse angle from

    
     to 
    
    
    
    . This leaves significantly more z-magnetization available for the next scan, allowing faster repetition rates.
    • Bruker Command: Use zg30 or manually set P1 to

      
       of the 90-degree width.
      
  • Increase Relaxation Delay (

    
    ):  Standard default is often 
    
    
    
    . For esters, increase this to 5.0s – 10.0s .
  • Optimize Spectral Width: If you are only looking for the carbonyl, you can't "zoom in" to gain sensitivity (unlike analog instruments), but ensuring your spectral width (SW) covers 180 ppm is critical.

Tier 3: The "Cheat Code" (Relaxation Agents)

Q: I don't have time for a 10-second delay between scans. Is there a faster way?

A: Yes. You can chemically bypass the physics using a Paramagnetic Relaxation Agent. This is the single most effective method for stubborn quaternary carbons.

The Agent: Chromium(III) acetylacetonate, or Cr(acac)


 .[1][2][3]
The unpaired electrons in the Chromium center provide a powerful dipolar relaxation mechanism that replaces the missing protons. This reduces the 

of the ester carbonyl from ~30s to < 1s.

Protocol: The "Cr(acac)" Method

  • Prepare Stock: Dissolve Cr(acac)

    
     in your deuterated solvent (e.g., CDCl
    
    
    
    ) to create a 0.1 M stock solution.
    • Note: Cr(acac)

      
       is inert and generally does not react with esters.
      
  • Add to Sample: Add one drop (or roughly 1-3 mg of solid) to your NMR tube. The target concentration is 0.01 – 0.05 M .

  • Result: The solution will turn purple/dark green.

  • Acquire: You can now use a standard

    
     or 
    
    
    
    and a
    
    
    pulse. The carbonyl signal will appear rapidly, and integration will be quantitative.

Warning: Do not use this sample for subsequent LC-MS analysis, as the metal salt will contaminate the mass spec source.

Tier 4: Data Processing

Q: Can I improve the SNR after the experiment is finished?

A: Yes, through Exponential Multiplication (Line Broadening) . Raw NMR data (FID) contains signal at the beginning and mostly noise at the end. By multiplying the FID by a decaying exponential function, you suppress the noise at the tail of the FID.[4]

Optimization Table: Line Broadening (LB)

NucleusStandard LB (Hz)"Aggressive" LB for Low SNREffect

H
0.31.0Smooths multiplets (bad for coupling analysis).

C
1.0 - 2.03.0 - 5.0 Significant SNR boost. Peak becomes wider but taller relative to noise.

Protocol:

  • In your processing software (TopSpin, MestReNova):

  • Set LB = 3.0 (Hz).

  • Re-process (Fourier Transform).

  • Check the carbonyl region.[5] If the peak is visible but broad, reduce LB to 2.0.

Summary: Troubleshooting Decision Tree

troubleshooting_tree Problem Low SNR on Ester Carbonyl CheckMass Is Mass > 10mg? Problem->CheckMass MassLow No (<10mg) CheckMass->MassLow Dilute MassHigh Yes (>10mg) CheckMass->MassHigh Conc. OK CheckParams Check Parameters PulseCheck Pulse Angle? CheckParams->PulseCheck Cryo Use Cryoprobe / Microprobe MassLow->Cryo Overnight Run Overnight (NS > 4000) MassLow->Overnight MassHigh->CheckParams Angle90 90° (Standard) PulseCheck->Angle90 Risk of Saturation Angle30 30° (Optimized) PulseCheck->Angle30 Better for Qual. RelaxCheck Is D1 > 5s? Angle90->RelaxCheck Process Increase LB to 3-5Hz Angle30->Process RelaxNo No RelaxCheck->RelaxNo Saturation Likely RelaxYes Yes RelaxCheck->RelaxYes Still No Signal? AddAgent ADD Cr(acac)3 (Relaxation Agent) RelaxNo->AddAgent Fastest Fix RelaxYes->Process

Caption: Logical workflow for isolating the cause of low SNR. Note that adding Cr(acac)3 is often the most time-efficient solution for routine samples.

References
  • BenchChem. (2025).[6] Troubleshooting Low Signal-to-Noise in 13C NMR Spectra: A Technical Guide. Retrieved from

  • University of Ottawa NMR Facility. (2020). Optimized Default 13C Parameters. Retrieved from

  • UMass NMR Labs. (2014). Power of Cr(acac)3 – a T1 relaxation agent.[3][7][8] Retrieved from

  • Chemistry LibreTexts. (2019). 13.4: 13C NMR Spectroscopy: Signal Averaging and FT-NMR. Retrieved from

  • Reich, H. J. (2022). Relaxation in NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from

Sources

Technical Support Center: 13C-Isotope Recovery & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal and Recovery of Unreacted 13C-Acetic Acid from Ethyl Acetate Synthesis Ticket ID: ISO-PUR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Isotope-First" Philosophy

Welcome to the Isotope Chemistry Support Center. Dealing with 13C-labeled reagents changes the paradigm of organic synthesis. In a standard Fischer esterification, acetic acid is cheap, so we use it in excess and wash the remainder down the drain.

With 13C-acetic acid, the unreacted starting material is often more valuable than the solvent.

Therefore, this guide is not just about removing the impurity; it is about stoichiometric control and recovery . We treat the "waste" aqueous layer as a critical banking system for your isotope inventory.

Module 1: Diagnostic & Assessment

Before initiating any separation, you must confirm the state of your crude mixture. Blindly washing can lead to yield loss.

Q: How do I distinguish unreacted 13C-acetic acid from other impurities?

A: Proton (


H) and Carbon (

C) NMR are your primary diagnostic tools. Do not rely on TLC alone, as acetic acid streaks and can be ambiguous.
  • 1H NMR Check: Look for the diagnostic singlet of the acetate methyl group.

    • Ethyl Acetate (Product):

      
       ppm (singlet).
      
    • Acetic Acid (Impurity):

      
       ppm (singlet). Note: This shifts depending on concentration and solvent (CDCl
      
      
      
      vs. DMSO-d
      
      
      ).
  • 13C NMR Check: The carbonyl carbons will have distinct shifts.

    • Ethyl Acetate:

      
       ppm.
      
    • Acetic Acid:

      
       ppm.
      
Decision Matrix: The Purification Logic Flow

G Start Crude Reaction Mixture Check NMR Analysis (Calculate Conversion %) Start->Check HighConv >95% Conversion Check->HighConv High Yield LowConv <90% Conversion Check->LowConv Valuable SM Left MethodA Workflow A: Sacrificial Polish (Silica/Bicarb Wash) HighConv->MethodA MethodB Workflow B: Isotope Recovery (Trap & Release) LowConv->MethodB Resubmit Resubmit to Reaction (Add Ethanol/Catalyst) MethodB->Resubmit Recycled 13C-AA

Figure 1: Decision matrix for selecting the appropriate purification workflow based on reaction conversion.

Module 2: Purification Protocols

Workflow A: The "Sacrificial" Polish (High Conversion)

Use this when unreacted 13C-acetic acid is negligible (<5%) and recovery is not worth the labor.

The Mechanism: We utilize the acidity difference between the ester (neutral) and the acid (


). Washing with a weak base converts the volatile, organic-soluble acid into a non-volatile, water-soluble salt.


Protocol:

  • Dilution: Dilute your reaction mixture with excess ethyl acetate (non-labeled). This improves phase separation.

  • The Wash: Add saturated aqueous NaHCO

    
      (Sodium Bicarbonate).
    
    • Warning: This releases CO

      
       gas.[1] Shake the separatory funnel gently and vent frequently to prevent pressure buildup.
      
  • Separation: Drain the aqueous layer (bottom).

  • Validation: Check the pH of the aqueous layer.[2] It should be roughly pH 8-9. If it is acidic, you have not neutralized all the acid; repeat step 2.

  • Drying: Wash the organic layer with Brine (sat. NaCl), dry over MgSO

    
    , filter, and concentrate.
    
Workflow B: The "Trap and Release" (Isotope Recovery)

Use this when conversion is low or the isotope is extremely expensive. This method recovers the unreacted 13C-acetic acid.

The Logic: We intentionally pull the unreacted 13C-acid into the water phase using a base, separate the product, and then re-acidify the water phase to extract the 13C-acid back into an organic solvent.

Comparative Analysis of Bases:

BaseFormulaStrengthRisk FactorRecommended?
Sodium Bicarbonate NaHCO

WeakLowYES. Gentle. Won't hydrolyze the ester product.
Sodium Carbonate Na

CO

MediumModerateCaution. Can hydrolyze ester if left too long.
Sodium Hydroxide NaOHStrongHIGH NO. Will saponify your ethyl acetate product back to starting materials.

Step-by-Step Recovery Protocol:

  • Extraction (The Trap):

    • Add saturated NaHCO

      
        to the reaction mixture.
      
    • Shake and separate layers.[3]

    • Keep both layers!

    • Organic Layer: Contains your Product (13C-Ethyl Acetate). Process as normal.

    • Aqueous Layer: Contains your impurity as Sodium 13C-Acetate.

  • Acidification (The Release):

    • Cool the aqueous layer in an ice bath (0°C).

    • Slowly add 2M HCl until the pH is < 2.

    • Chemistry:

      
      .
      
    • The 13C-acetic acid is now protonated and organic-soluble again.

  • Re-Extraction:

    • Extract the acidic aqueous layer with Dichloromethane (DCM) or Diethyl Ether (

      
       mL).
      
    • Combine these organic extracts.

    • Dry over MgSO

      
       and concentrate carefully (Acetic acid is volatile! Do not use high vacuum).
      
Visualizing the Recovery Workflow

Recovery Crude Crude Mixture (EtOAc + 13C-AA) Bicarb Add Sat. NaHCO3 Crude->Bicarb SepFunnel Separatory Funnel Bicarb->SepFunnel OrgLayer Organic Layer (Product: 13C-EtOAc) SepFunnel->OrgLayer Top Layer AqLayer Aqueous Layer (Trapped: 13C-Acetate Salt) SepFunnel->AqLayer Bottom Layer Acidify Acidify with HCl (pH < 2) AqLayer->Acidify Extract Extract with DCM/Ether Acidify->Extract Recovered Recovered 13C-Acetic Acid Extract->Recovered

Figure 2: The "Trap and Release" workflow for recovering unreacted isotope.

Module 3: Troubleshooting & FAQs

Q: I'm seeing "ghost" peaks in my NMR after purification. What are they?

A: If you see a triplet at


 ppm and a quartet at 

ppm, you have Ethanol contamination.
  • Cause: Ethanol and Ethyl Acetate form a binary azeotrope (and a ternary one with water).[4] Simple rotary evaporation often fails to remove the last traces of ethanol.

  • Fix: Perform a "Brine Wash."[3] Ethanol is miscible with brine, while Ethyl Acetate is not. Washing your organic layer with saturated brine helps pull the ethanol out.

Q: My yield is lower than expected after the Bicarb wash.

A: You likely faced hydrolysis or emulsion entrapment .

  • Hydrolysis: Did you use NaOH or heat the extraction? Always use cold NaHCO

    
    .
    
  • Emulsion: Ethyl acetate/water mixtures can form emulsions.

    • Fix: Add a small amount of solid NaCl to the separatory funnel to increase the ionic strength of the aqueous layer, forcing phase separation.

Q: Can I use distillation instead of extraction?

A: Generally, No .

  • Boiling Points: Ethyl Acetate (77°C) and Acetic Acid (118°C) seem separable.

  • The Trap: However, they form azeotropes with water and ethanol.[5] In small-scale radiolabeling synthesis (<1g), the "hold-up volume" (liquid stuck in the distillation column) will cause significant loss of your expensive material. Extraction is chemically superior for yield in this context.

References

  • Vogel's Textbook of Practical Organic Chemistry. Furniss, B. S., et al. (5th Ed). Longman Scientific & Technical. (Standard protocols for esterification workups).

  • NIST Chemistry WebBook. Thermophysical Properties of Fluid Systems. (Source for Azeotrope Data: Ethyl Acetate/Ethanol/Water).[3][6]

  • Evans pKa Table. Harvard University. (Source for pKa values of Acetic Acid vs Carbonic Acid).

  • Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (7th Ed). Butterworth-Heinemann. (Specific purification of ethyl acetate).

Sources

Validation & Comparative

Technical Comparison: 13C-Acetate vs. 13C-Ethyl Acetate Uptake Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of 13C-Acetate vs. 13C-Ethyl Acetate Uptake Rates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a rigorous technical comparison between 13C-Acetate and 13C-Ethyl Acetate as metabolic tracers. While 13C-Acetate is the gold standard for probing oxidative metabolism (TCA cycle) and fatty acid synthesis, its uptake is strictly regulated by Monocarboxylate Transporters (MCTs). In contrast, 13C-Ethyl Acetate functions as a lipophilic "prodrug" tracer, entering cells via passive diffusion before undergoing intracellular hydrolysis.

Key Decision Matrix:

  • Choose 13C-Acetate for direct quantification of ACSS2 activity and TCA flux in MCT-expressing tissues (heart, oxidative tumors).

  • Choose 13C-Ethyl Acetate to bypass transport bottlenecks in MCT-deficient models or to simultaneously probe esterase (CES) activity and downstream metabolism.

Physicochemical Properties & Transport Mechanisms[1][2]

The fundamental difference in uptake rates stems from the ionization state of the molecules at physiological pH (7.4).

13C-Acetate (The Charged Substrate)
  • State at pH 7.4: Predominantly anionic (

    
    ).
    
  • Transport Mechanism: Requires facilitated diffusion or active transport .

    • MCT1/MCT4: Proton-coupled monocarboxylate transporters. Uptake is saturable and pH-dependent.

    • SMCTs: Sodium-coupled transporters (SLC5A8) in specific tissues (kidney, colon).

  • Rate Limitation: Uptake follows Michaelis-Menten kinetics . At high concentrations, transport becomes the rate-limiting step (

    
     of MCTs).
    
13C-Ethyl Acetate (The Neutral Ester)
  • State at pH 7.4: Neutral, lipophilic ester.

  • Transport Mechanism: Passive Diffusion .

    • Permeates the lipid bilayer without transporter reliance.

    • Uptake is generally non-saturable and linear with concentration (Fick’s Law).

  • Rate Limitation: Uptake is rarely limiting; the bottleneck shifts to intracellular hydrolysis by Carboxylesterases (CES).

Transport Pathway Diagram

TransportMechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_membrane Plasma Membrane cluster_intracellular Cytosol Acetate_Ext 13C-Acetate (-) MCT MCT1 / MCT4 (Transporter) Acetate_Ext->MCT Saturable Km ~1-5 mM EtAc_Ext 13C-Ethyl Acetate (0) EtAc_Int 13C-Ethyl Acetate EtAc_Ext->EtAc_Int Linear High Permeability Acetate_Int 13C-Acetate MCT->Acetate_Int Influx Diffusion Passive Diffusion CES Carboxylesterase (CES1/CES2) EtAc_Int->CES Binding CES->Acetate_Int Hydrolysis Ethanol Ethanol CES->Ethanol Byproduct

Figure 1: Mechanistic divergence in cellular entry. Acetate relies on protein transporters (MCT), while Ethyl Acetate utilizes passive diffusion followed by enzymatic trapping.

Metabolic Fate & Pathway Integration

Once intracellular, both tracers converge on the Acetyl-CoA pool, but Ethyl Acetate introduces an additional enzymatic step and a metabolic byproduct.

The Hydrolysis Step (Ethyl Acetate Specific)

Ethyl acetate is a substrate for Carboxylesterases (CES1/CES2) .

  • Reaction:

    
    
    
  • Kinetics: This reaction is rapid in liver (high CES1) but can be slow in other tissues.

  • Confounder Alert: The byproduct, Ethanol , is also metabolized to Acetate (via ADH/ALDH), potentially creating a "second wave" of 13C-Acetate labeling if the ethyl group is also labeled. Recommendation: Use [1-13C]ethyl acetate (acetate labeled) to track the acetate moiety specifically.

Downstream Activation

Both sources of intracellular acetate are activated by Acetyl-CoA Synthetase 2 (ACSS2) .

  • Reaction:

    
    
    
  • Fate:

    • TCA Cycle: Oxidation (Citrate synthase).

    • Fatty Acid Synthesis: Lipogenesis (ACC/FASN).

    • Histone Acetylation: Epigenetic modification.

Comparative Kinetic Data

The following table summarizes the kinetic parameters derived from mammalian systems.

Feature13C-Acetate13C-Ethyl Acetate
Uptake Mechanism Active/Facilitated (MCTs)Passive Diffusion
Kinetics Type Saturable (Michaelis-Menten)Linear (First-order diffusion)
Rate Limiting Step Membrane Transport (at high conc.)Intracellular Hydrolysis (CES activity)
pH Sensitivity High (Uptake

as pH

)
Low (Neutral molecule)
Tissue Specificity High (Heart, Muscle, MCT+ Tumors)Broad (Lipophilic), limited by esterase
Typical

0.5 - 5.0 mM (MCT1)N/A for uptake;

M range for CES
Metabolic Lag Minimal (< 10s to Acetyl-CoA)Moderate (Requires hydrolysis)
Quantitative Insight

In hyperpolarized MRI studies, 13C-Acetate typically shows a faster Time-to-Peak (TTP) for downstream metabolites (e.g., [1-13C]Acetyl-carnitine) compared to Ethyl Acetate.

  • Acetate TTP: ~10–15 seconds post-injection.

  • Ethyl Acetate TTP: ~20–30 seconds (delayed by hydrolysis).

Experimental Protocols

Protocol A: Measuring Uptake Rates (In Vitro)

Objective: Determine the initial velocity (


) of tracer uptake.
  • Cell Preparation: Seed cells (e.g., H9c2 cardiomyocytes or PC3 prostate cancer) in 6-well plates.

  • Buffer: Krebs-Henseleit buffer (pH 7.4).

  • Tracer Addition:

    • Group A: Add [1-13C]Acetate (1 mM - 20 mM).

    • Group B: Add [1-13C]Ethyl Acetate (1 mM - 20 mM).

  • Quenching:

    • At

      
      , rapidly aspirate buffer.
      
    • Wash 3x with ice-cold PBS (stops transport).

    • Add 500

      
      L cold Methanol/Water (80:20) to lyse.
      
  • Analysis:

    • Perform GC-MS or NMR on lysates.

    • Control: For Ethyl Acetate, measure free [1-13C]Acetate in the lysate vs. intact Ethyl Acetate.

  • Calculation: Plot intracellular concentration vs. time. Slope at

    
     is 
    
    
    
    .
Protocol B: Hyperpolarized 13C-MRI Workflow

Objective: Visualize real-time metabolic flux in vivo.

Workflow cluster_acquisition 4. MR Acquisition Step1 1. Polarization (DNP @ 1.4K, 3-4 hrs) Step2 2. Dissolution (Superheated buffer, pH 7.4) Step1->Step2 Step3 3. Injection (Bolus < 5s) Step2->Step3 Acq1 Dynamic Spectroscopy (CSI / EPSI) Step3->Acq1 Acq2 Metabolite Maps (Acetate vs. Acetyl-CoA) Acq1->Acq2

Figure 2: Workflow for Hyperpolarized 13C metabolic imaging.

Applications & Recommendations

Oncology
  • Use 13C-Acetate for glioblastoma or prostate cancer where ACSS2 is upregulated and MCTs are functional. It provides a direct readout of "acetate avidity."

  • Use 13C-Ethyl Acetate in necrotic tumor cores or poorly perfused regions. Its lipophilicity allows it to penetrate tissue barriers that might restrict anionic acetate.

Cardiology
  • Use 13C-Acetate (Standard).[1] The heart expresses high levels of MCT1 and consumes acetate avidly for the TCA cycle. Ethyl acetate offers no advantage here and introduces ethanol (cardiodepressant risk at high doses).

Drug Development[4]
  • Prodrug Screening: Use 13C-Ethyl Acetate as a model to test the efficacy of ester-based prodrug delivery systems. If the cell line cannot hydrolyze 13C-Ethyl Acetate efficiently, it will likely fail to activate other ester-prodrugs (e.g., Remdesivir, Enalapril).

References

  • Comparison of 13C-acetate and 13C-acetylcarnitine kinetics. Source: National Institutes of Health (NIH) URL:[Link]

  • Permeability of Lipid Bilayer Membranes to Organic Solutes. Source: Semantic Scholar / J. Gen. Physiol URL:[Link]

  • Acetate Metabolism in Physiology, Cancer, and Beyond. Source: PubMed Central (PMC) URL:[Link]

  • Human carboxylesterases: a comprehensive review. Source: PubMed Central (PMC) URL:[Link]

  • Hyperpolarized 13C MRI: State of the Art and Future Directions. Source: MRI Questions / Radiology URL:[Link]

Sources

Cross-Validation of 13C-MFA Results: The Parallel Labeling Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Move Toward "COMPLETE-MFA"

In the high-stakes environment of drug development and metabolic engineering, a flux map is only as valuable as its confidence intervals. Traditional 13C-Metabolic Flux Analysis (13C-MFA) utilizing a single tracer (typically [1-13C]glucose) often results in "ill-conditioned" systems where distal pathways—such as the TCA cycle or anaplerotic nodes—remain unresolved.

This guide objectively compares single-tracer methodologies against Parallel Labeling Experiments (PLE) , often referred to as COMPLETE-MFA (Complementary Parallel Labeling Experiments Technique). Experimental evidence demonstrates that PLE strategies can improve flux precision scores by nearly 20-fold compared to single-tracer or mixed-tracer approaches, effectively eliminating the risk of overfitting and providing a self-validating mathematical framework.

The Validation Crisis: Why Single Tracers Fail

To understand the necessity of cross-validation, one must recognize the limitations of single-tracer experiments.

The "Ill-Conditioned" Network Problem

Metabolic networks are complex and interconnected. A single tracer creates a specific "view" of the network based on how its labeled carbons rearrange.

  • [1,2-13C]Glucose: Excellent for resolving Glycolysis and the Oxidative Pentose Phosphate Pathway (oxPPP).[1] However, the labeling signal dilutes significantly by the time it reaches the TCA cycle, leading to large confidence intervals for TCA fluxes.

  • [U-13C]Glutamine: Enters directly at

    
    -ketoglutarate, providing high-resolution data for the TCA cycle and anaplerosis (e.g., IDH, GDH fluxes). However, it provides almost no information on upper Glycolysis.
    

The Consequence: Relying on a single tracer forces the solver to "guess" fluxes in unresolved regions, often masking biological reality behind wide error bars.

Strategic Comparison: Single vs. Mixed vs. Parallel

The following table compares the three dominant experimental designs in modern fluxomics.

FeatureSingle Tracer Tracer Mixture Parallel Labeling (PLE)
Experimental Design One culture, one tracer (e.g., [1,2-13C]Glc).One culture, mixed feed (e.g., 80% [1-13C] + 20% [U-13C]).[2]Two+ separate cultures , identical conditions, different tracers.
Analytical Complexity Low. Standard MS analysis.High. Deconvoluting mixed isotopomers is computationally intensive.Moderate. Requires analyzing two distinct sample sets.[3]
Flux Resolution Local. High precision only near entry point.Moderate. Slightly better coverage, but signals "muddy" each other.Global. High precision across the entire network.
Validation Mechanism None. Goodness-of-fit (SSR) only checks if model fits data, not if it's correct.Weak. Single dataset fitting.Strong. Data from Exp A must mathematically align with Exp B.
Precision Score Baseline (1.0x)~1.5x Improvement~20x Improvement [1]

Experimental Protocol: The Parallel Labeling Workflow

This protocol outlines the "Gold Standard" approach for cross-validating fluxes using [1,2-13C]Glucose and [U-13C]Glutamine.

Phase 1: Experimental Setup (Parallel Cultures)

Objective: Create two biologically identical systems that differ only in the isotope provided.

  • Seed Cells: Inoculate cells into two parallel sets of 6-well plates (Set A and Set B).

  • Acclimatization: Grow cells in unlabeled media until mid-exponential phase to ensure metabolic stability.

  • The Switch (Time

    
    ): 
    
    • Set A (Glycolysis Probe): Wash with PBS.[4] Replace with medium containing 100% [1,2-13C]Glucose + Unlabeled Glutamine.

    • Set B (TCA Probe): Wash with PBS.[4] Replace with medium containing Unlabeled Glucose + 100% [U-13C]Glutamine .

    • Critical Note: The molar concentrations of Glucose and Glutamine must be identical in both sets to prevent metabolic perturbation.

Phase 2: Isotopic Steady State & Extraction

Objective: Capture the labeling pattern after the system has equilibrated.

  • Incubation:

    • Glycolytic intermediates reach steady state quickly (~1.5 to 3 hours).[5][6]

    • TCA intermediates require longer (~3 to 6 hours, or >5 cell doublings for biomass labeling).

  • Quenching (Metabolism Stop):

    • Rapidly aspirate media.

    • Immediately wash with ice-cold PBS (4°C) to remove extracellular tracer.

    • Add 80% Methanol (-80°C) directly to the monolayer. This instantly stops enzyme activity.

  • Extraction:

    • Scrape cells into the methanol solution.

    • Vortex vigorously and centrifuge (14,000 x g, 10 min, 4°C) to pellet debris.

    • Supernatant contains the labeled metabolites (MIDs).

Phase 3: Mass Spectrometry & Data Processing

Analyze both sets using GC-MS or LC-MS/MS.

  • Set A Data: Will show M+2 isotopomers in Pyruvate/Lactate (from [1,2-13C]Glc).

  • Set B Data: Will show M+5/M+4 isotopomers in Glutamate/Citrate (from [U-13C]Gln).

Data Analysis: The Self-Validating Logic

This is where PLE differentiates itself from standard MFA. You do not fit Model A to Data A and Model B to Data B. You perform a Global Fit .

The Global Fit Algorithm

You construct a single metabolic network model. You then minimize the Sum of Squared Residuals (SSR) for both datasets simultaneously:



The Cross-Validation Test: If the metabolic network topology is correct, the solver will find a single flux map that accurately predicts the labeling patterns in both Set A and Set B.

  • Success: Low SSR, passed Chi-square test. The result is cross-validated.

  • Failure: High SSR. This indicates the network structure is wrong (e.g., missing reactions like GABA shunt or Malic Enzyme). This failure is a feature, not a bug—it prevents you from publishing incorrect models.

Visualization: The Parallel Labeling Workflow

ParallelLabeling cluster_exp Experimental Phase cluster_ana Analytical Phase cluster_comp Computational Phase Culture Cell Culture (Exponential Phase) Split Split Culture->Split SetA Set A: [1,2-13C]Glucose Split->SetA SetB Set B: [U-13C]Glutamine Split->SetB MSA MS Data (A) Glycolysis Resolved SetA->MSA  GC/LC-MS   MSB MS Data (B) TCA Resolved SetB->MSB  GC/LC-MS   GlobalModel Single Network Model (Global Fit) MSA->GlobalModel MSB->GlobalModel Validation Chi-Square Test (Cross-Validation) GlobalModel->Validation Validation->GlobalModel  Fail (Refine Network)   FinalMap Validated Flux Map (High Precision) Validation->FinalMap  Pass  

Figure 1: The COMPLETE-MFA workflow. Distinct datasets are integrated into a single global model, ensuring that the resulting flux map satisfies multiple independent isotopic constraints.

Pathway Logic: Why This Combination Works

The synergy between [1,2-13C]Glucose and [U-13C]Glutamine is derived from their entry points into the carbon skeleton.

MetabolicSynergy cluster_legend Resolution Zones GlcTracer [1,2-13C]Glucose (Tracer A) G6P G6P GlcTracer->G6P High Res GlnTracer [U-13C]Glutamine (Tracer B) aKG α-KG GlnTracer->aKG High Res F6P F6P G6P->F6P Pentose Pentose-P G6P->Pentose oxPPP Pyr Pyruvate F6P->Pyr Pentose->F6P AcCoA Acetyl-CoA Pyr->AcCoA Cit Citrate AcCoA->Cit Merge Cit->aKG OAA OAA aKG->OAA OAA->Cit Leg1 Red Path: Resolved by Glucose Tracer Leg2 Green Path: Resolved by Glutamine Tracer

Figure 2: Metabolic resolution zones. Tracer A (Red) resolves the upper glycolytic/PPP fluxes, while Tracer B (Green) resolves the TCA cycle and anaplerotic entry points. The Global Fit integrates these zones.

Quantitative Impact

Research by the Antoniewicz lab has quantified the benefit of this approach.[3][7] In a comparative study of E. coli metabolism:

  • Single Tracer ([1-13C]Glc): Resulted in large confidence intervals for TCA fluxes (Standard Deviation > 10%).

  • Parallel Labeling ([1,6-13C]Glc + [1,2-13C]Glc): Reduced Standard Deviations to < 2% .

  • Synergy Score: The combined analysis improved flux precision by 20-fold compared to the standard mixture of 80% [1-13C] + 20% [U-13C] glucose [2].[2][3]

References

  • Antoniewicz, M. R. (2015).[3][8] Parallel labeling experiments for metabolic flux analysis. Current Opinion in Biotechnology, 34, 82-90.

  • Crown, S. B., & Antoniewicz, M. R. (2013). Selection of optimal isotopic tracers for 13C-MFA using a new precision and synergy scoring system. Metabolic Engineering, 20, 68-78.

  • Leighty, R. W., & Antoniewicz, M. R. (2013).[3][9][10][11] Parallel labeling experiments with [U-13C]glucose validate E. coli metabolic network model for 13C metabolic flux analysis. Metabolic Engineering, 20, 120-131.

  • Ahn, W. S., & Antoniewicz, M. R. (2013). Parallel labeling experiments with [1,2-13C]glucose and [U-13C]glutamine provide new insights into CHO cell metabolism. Metabolic Engineering, 15, 34-47.

Sources

The Gold Standard: A Comparative Guide to Ethyl Acetate-1-13C as an Internal Standard for GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the precision and accuracy of data are paramount. The reliability of these measurements often hinges on the effective use of an internal standard (IS) to correct for variability during sample preparation and analysis.[1] This guide provides an in-depth technical comparison of Ethyl acetate-1-13C as an internal standard against other common alternatives, supported by established principles and illustrative experimental data.

The Critical Role of Internal Standards in GC-MS

Internal standards are essential for robust quantitative GC-MS methods.[1] They are compounds added in a known, constant amount to every sample, calibrator, and quality control sample.[2] By monitoring the ratio of the analyte signal to the internal standard signal, one can compensate for variations arising from:

  • Sample preparation: Inconsistent extraction efficiencies and sample loss.

  • Injection variability: Minor differences in injection volume.

  • Instrumental drift: Fluctuations in detector response over time.[1]

  • Matrix effects: Enhancement or suppression of the analyte signal by other components in the sample.[3]

An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible, including its behavior during extraction, derivatization, and chromatographic separation.[1]

The Superiority of Stable Isotope-Labeled Internal Standards

The most effective internal standards are stable isotope-labeled (SIL) versions of the analyte.[4] These compounds are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes such as deuterium (²H or D) or Carbon-13 (¹³C).[4] This near-identical chemical nature ensures that the SIL internal standard co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction.[4]

Ethyl Acetate-1-13C: A Paradigm of an Ideal Internal Standard

Ethyl acetate-1-13C is a prime example of a superior internal standard for the quantification of its unlabeled counterpart and other similar volatile organic compounds. The replacement of a ¹²C atom with a ¹³C atom at the carbonyl position results in a mass shift of +1, allowing for clear differentiation by the mass spectrometer, while its chemical and physical properties remain virtually identical to the native ethyl acetate.

Comparison with Other Internal Standards

The choice of an internal standard is a critical decision in method development. While other compounds can be used, they often fall short of the performance of a ¹³C-labeled analog. Let's compare Ethyl acetate-1-13C with two common alternatives: a deuterated analog (Ethyl acetate-d3) and a structural analog (Propyl acetate).

Performance Parameter Ethyl Acetate-1-13C Ethyl Acetate-d3 (Deuterated) Propyl Acetate (Structural Analog)
Chromatographic Co-elution Excellent: Co-elutes perfectly with unlabeled ethyl acetate.Good to Fair: May exhibit a slight retention time shift (isotope effect), potentially leading to differential matrix effects.[3]Poor: Different chemical structure leads to a different retention time, resulting in poor correction for matrix effects at the analyte's retention time.
Ionization Efficiency Identical: Same ionization efficiency as the analyte.Nearly Identical: Generally similar, but can sometimes differ slightly.Different: Will have a different ionization efficiency that may not track the analyte's response in the presence of matrix effects.
Extraction Recovery Identical: Mirrors the extraction efficiency of the analyte precisely.Nearly Identical: Very similar to the analyte.Different: May have different solubility and partitioning properties, leading to dissimilar extraction recoveries.
Isotopic Stability Excellent: ¹³C label is extremely stable and will not exchange.[3]Good: Deuterium labels can sometimes be susceptible to back-exchange, especially on active sites in the GC system or in certain matrices.[3]Not Applicable
Quantification Accuracy Highest: Provides the most accurate and precise quantification.High: Generally provides good results, but can be compromised by chromatographic shifts.Moderate to Low: Prone to significant inaccuracies due to differences in chemical properties.
Cost Higher: Generally more expensive to synthesize.[1]Moderate: Typically less expensive than ¹³C-labeled standards.Lowest: Readily available and inexpensive.

Illustrative Experimental Data:

The following table presents hypothetical but realistic data from a GC-MS experiment designed to quantify ethyl acetate in a complex matrix (e.g., fruit juice headspace) using the three different internal standards. The data illustrates the expected impact on accuracy and precision.

Internal Standard True Concentration (ppm) Measured Concentration (ppm) (n=5) Accuracy (%) Precision (%RSD)
Ethyl Acetate-1-13C 10.010.1, 9.9, 10.0, 10.2, 9.8100.01.6
Ethyl Acetate-d3 10.010.5, 10.3, 10.6, 10.4, 10.7105.01.5
Propyl Acetate 10.011.5, 12.1, 11.8, 12.5, 11.2118.24.3

As the data demonstrates, the use of Ethyl acetate-1-13C is expected to yield the highest accuracy and excellent precision due to its ideal behavior as an internal standard. The deuterated standard may introduce a slight positive bias due to incomplete correction for matrix effects if a chromatographic shift is present. The structural analog, propyl acetate, provides the least accurate results with poorer precision, highlighting the importance of using a closely matched internal standard.

Experimental Protocol: Quantification of Ethyl Acetate in a Model Matrix using Ethyl Acetate-1-13C

This section provides a detailed step-by-step methodology for the quantification of ethyl acetate in a fruit juice matrix using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.

Materials and Reagents
  • Ethyl acetate (analytical standard)

  • Ethyl acetate-1-13C (≥99% isotopic purity)

  • Methanol (HPLC grade)

  • Sodium chloride (analytical grade)

  • Deionized water

  • Fruit juice matrix (e.g., apple juice)

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

Instrumentation
  • Gas chromatograph with a mass selective detector (GC-MS)

  • SPME autosampler

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Calibration Standards D Spike with Ethyl Acetate-1-13C A->D B Prepare QC Samples B->D C Prepare Unknown Samples C->D E Equilibration D->E Incubate F Extraction E->F Expose Fiber G Desorption in GC Inlet F->G Inject H Chromatographic Separation G->H I Mass Spectrometric Detection H->I J Peak Integration I->J K Calculate Analyte/IS Ratio J->K L Quantification K->L

Caption: Workflow for the quantification of ethyl acetate using HS-SPME-GC-MS with Ethyl acetate-1-13C as an internal standard.

Step-by-Step Methodology
  • Preparation of Stock and Working Solutions:

    • Prepare a 1000 µg/mL stock solution of ethyl acetate in methanol.

    • Prepare a 100 µg/mL stock solution of Ethyl acetate-1-13C in methanol.

    • From the ethyl acetate stock solution, prepare a series of working standard solutions in methanol to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample and Standard Preparation for HS-SPME:

    • For each calibration point, add 5 mL of deionized water and 1.5 g of NaCl to a 20 mL headspace vial.

    • Spike with the appropriate volume of the ethyl acetate working standard solution.

    • Add a constant amount of the Ethyl acetate-1-13C working solution to each vial (e.g., to achieve a final concentration of 5 µg/mL).

    • For unknown samples, add 5 mL of the fruit juice and 1.5 g of NaCl to a vial, followed by the same constant amount of the Ethyl acetate-1-13C working solution.

    • Immediately seal the vials.

  • HS-SPME Procedure:

    • Place the vials in the autosampler tray.

    • Incubate the vials at 40°C for 15 minutes with agitation to allow for equilibration of the headspace.

    • Expose the SPME fiber to the headspace for 20 minutes at 40°C with agitation.

    • Retract the fiber and immediately introduce it into the GC inlet for desorption.

  • GC-MS Analysis:

    • GC Inlet: Splitless mode, 250°C. Desorption time: 2 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 150°C at 10°C/min, and finally to 250°C at 25°C/min, hold for 2 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

    • MS Acquisition Mode: Selected Ion Monitoring (SIM).

      • Monitor m/z 43 and 61 for ethyl acetate.

      • Monitor m/z 44 and 62 for Ethyl acetate-1-13C.

  • Data Analysis and Quantification:

    • Integrate the peak areas for the selected ions for both ethyl acetate and Ethyl acetate-1-13C.

    • Calculate the ratio of the peak area of the primary quantifying ion of ethyl acetate (m/z 61) to that of Ethyl acetate-1-13C (m/z 62).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the ethyl acetate standards.

    • Determine the concentration of ethyl acetate in the unknown samples by interpolating their peak area ratios from the calibration curve.

The Principle of Isotopic Labeling in GC-MS

The fundamental principle behind the use of a ¹³C-labeled internal standard is the ability of the mass spectrometer to differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z), while they remain chromatographically indistinguishable.

IsotopicLabeling cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_output Resulting Data A Co-elution of Analyte & IS B Ionization A->B C Mass Separation B->C D Detection C->D E Chromatogram One Peak Mass Spectrum m/z 88 m/z 89 D->E Analyte Ethyl Acetate (m/z 88) Analyte->A IS Ethyl Acetate-1-13C (m/z 89) IS->A

Caption: Conceptual diagram illustrating the co-elution in GC and mass-based separation in MS for an analyte and its ¹³C-labeled internal standard.

Conclusion

For researchers, scientists, and drug development professionals who demand the highest level of accuracy and precision in their GC-MS quantitative analyses, Ethyl acetate-1-13C stands out as the superior internal standard. Its ability to co-elute perfectly with the analyte and exhibit identical behavior during sample preparation and analysis ensures the most effective correction for experimental variability. While the initial investment may be higher than for other alternatives, the resulting data integrity and confidence in the quantitative results justify its use as the gold standard in demanding applications.

References

  • Validation and application of a GC-MS method for determining soman concentration in rat plasma following low-level vapor exposure. (n.d.). SciSpace. Retrieved February 23, 2026, from [Link]

  • Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. (n.d.). SciSpace. Retrieved February 23, 2026, from [Link]

  • Comparison of δ 13 C values obtained by EA-IRMS and HG- P&T-hcGC-GC-IRMS. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Validation and Use of an Accurate, Sensitive Method for Sample Preparation and Gas Chromatography–Mass Spectrometry Determination of Different Endocrine-Disrupting Chemicals in Dairy Products. (2021, May 10). MDPI. Retrieved February 23, 2026, from [Link]

  • Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. (2024, August 30). Journal of Materials and Environmental Science. Retrieved February 23, 2026, from [Link]

  • Validation of the [1,2-13C]acetate recovery factor for correction of [U-13C]palmitate oxidation rates in humans. (n.d.). PubMed Central. Retrieved February 23, 2026, from [Link]

  • The Gc Ms Analysis of Ethyl Acetate Extract of One Herbal Plant, 'Abrusprecatoriuslinn. (n.d.). Natural Volatiles and Essential Oils. Retrieved February 23, 2026, from [Link]

  • Gas Chromatography–Mass Spectrometry (GC-MS) Analysis of Bioactive Components of Ethyl acetate Root Extract of Guiera senegale. (2013, March 30). Journal of Applied Pharmaceutical Science. Retrieved February 23, 2026, from [Link]

  • GC-MS Analysis of Bioactive Compounds in the Ethyl Acetate Fraction of Crossopteryx febrifuga Leaves. (n.d.). JOCPR. Retrieved February 23, 2026, from [Link]

  • GCMS ANALYSIS OF BIOACTIVE COMPOUNDS IN ETHYL ACETATE EXTRACT OF EARTHWORM GUT Streptomyces fulvissimus (Jenson, 1930). (2018, October 1). International Journal of Pharmacy and Biological Sciences. Retrieved February 23, 2026, from [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Quantification of Metabolites in Stool Using 13C Labelled Compounds. (2018, October 31). PubMed Central. Retrieved February 23, 2026, from [Link]

  • CASE STUDY 2: Detection of ethyl acetate in wine. (n.d.). Owlstone Medical. Retrieved February 23, 2026, from [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. Retrieved February 23, 2026, from [Link]

  • Gas-Chromatographic Analysis of Major Volatile Compounds Found in Traditional Fruit Brandies from Transylvania, Romania. (n.d.). Retrieved February 23, 2026, from [Link]

  • Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora leaves before extraction of the essential oil. (2025, August 8). ResearchGate. Retrieved February 23, 2026, from [Link]

  • The Gc Ms Analysis Of Ethyl Acetate Extract Of One Herbal Plant, 'Spermacoce Hispida L'. (n.d.). CABI Digital Library. Retrieved February 23, 2026, from [Link]

  • Synthesis of Ethyl Acetate by the Esterification Process: Process Optimization. (2024, January 19). Retrieved February 23, 2026, from [Link]

  • analysis of organic acetates in e-vapor products by gc-ms/ms. (n.d.). CORESTA. Retrieved February 23, 2026, from [Link]

  • Comprehensive Guide: Production Process of Ethyl Acetate. (2025, October 13). ChemAnalyst. Retrieved February 23, 2026, from [Link]

  • (A), GC-MS analysis after ethyl acetate extraction and... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • GC-MS Analysis of Ethyl Acetate Extract of Whole Plant of Rostellularia diffusa. (2016, December 15). Pharmacognosy Journal. Retrieved February 23, 2026, from [Link]

  • Ethyl acetate. (n.d.). EZGC Method Translator. Retrieved February 23, 2026, from [Link]

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Comparing metabolic fingerprints of HCC using 13C-esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hepatocellular Carcinoma (HCC) exhibits profound metabolic heterogeneity, rendering standard glycolytic profiling (e.g., 18F-FDG PET or [U-13C]Glucose MFA) insufficient for comprehensive characterization. While the Warburg effect is a hallmark of aggressive malignancies, a significant subset of HCC tumors—particularly well-differentiated forms and those driven by fatty liver disease—rely heavily on De Novo Lipogenesis (DNL) and mitochondrial oxidation.

This guide compares the efficacy of 13C-labeled esters (specifically 13C-Acetate, 13C-Methacetin, and 13C-Octanoate) against standard glycolytic tracers. We demonstrate that 13C-esters provide superior resolution for assessing Acetyl-CoA Synthetase 2 (ACSS2) activity, mitochondrial beta-oxidation, and functional liver reserve, offering a critical alternative for "FDG-negative" HCC phenotypes.

The Metabolic Landscape: Why Glucose is Not Enough

Standard metabolic flux analysis (MFA) uses [U-13C]Glucose to map glycolysis and the TCA cycle. However, in HCC, this approach has two major blind spots:

  • The ACSS2 Shunt: Aggressive HCCs often upregulate ACSS2, allowing them to scavenge acetate (a short-chain fatty acid ester precursor) to fuel lipid synthesis and histone acetylation, completely bypassing glycolysis.

  • Background Noise: The liver is a gluconeogenic organ. High background glucose metabolism in hepatocytes reduces the signal-to-noise ratio for glucose-based tracers.

13C-Esters (and their SCFA analogs) bypass these limitations by entering the metabolic network downstream of pyruvate, directly probing mitochondrial and lipogenic fluxes.

Mechanism of Action: 13C-Esters vs. Glucose

The Tracers
  • [1,2-13C2]Acetate / Ethyl Acetate: Probes the cytosolic vs. mitochondrial Acetyl-CoA pools. It is the gold standard for measuring De Novo Lipogenesis (DNL) .

  • 13C-Methacetin: A sarcosine ester analog used in breath tests. It specifically targets CYP1A2 activity, serving as a proxy for functional hepatocyte mass (liver reserve) rather than tumor flux.

  • 13C-Octanoate: A medium-chain fatty acid ester. It enters mitochondria independently of the carnitine shuttle, serving as a direct probe of mitochondrial beta-oxidation .

Pathway Divergence Diagram

The following diagram illustrates how 13C-Acetate (Ester) bypasses the glycolytic bottleneck to directly fuel lipogenesis and the TCA cycle via ACSS2.

MetabolicPathways cluster_mito Mitochondria Glucose [U-13C] Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate (Warburg Effect) Pyruvate->Lactate LDH (Glucose Tracer Signal) AcCoA_Mito Acetyl-CoA (Mitochondrial) Pyruvate->AcCoA_Mito PDH Acetate [1,2-13C] Acetate/Esters AcCoA_Cyto Acetyl-CoA (Cytosolic) Acetate->AcCoA_Cyto ACSS2 (High in HCC) Acetate->AcCoA_Mito ACSS1 Lipids De Novo Lipids (Membranes) AcCoA_Cyto->Lipids FASN (Tumor Growth) Histones Histone Acetylation (Epigenetics) AcCoA_Cyto->Histones HATs Citrate Citrate (TCA Cycle) AcCoA_Mito->Citrate TCA Entry Citrate->AcCoA_Cyto ACLY (Glucose Route)

Figure 1: Metabolic divergence of Glucose vs. Acetate tracers. Note that Acetate (green path) directly feeds the cytosolic Acetyl-CoA pool via ACSS2, a pathway often upregulated in HCC, whereas Glucose must traverse glycolysis and the mitochondria (via Citrate/ACLY) to support lipogenesis.

Comparative Analysis: Performance Matrix

The following data summarizes the utility of ester-based tracing versus standard glucose tracing in HCC applications.

Feature13C-Glucose (Standard) 13C-Acetate/Esters (The Alternative) Scientific Rationale
Primary Target Glycolysis & TCA CycleDNL, ACSS2 Activity, Beta-OxidationAcetate is the direct substrate for ACSS2, which is critical for lipid synthesis in hypoxic HCC.
HCC Sensitivity High for aggressive/poorly diff. HCCHigh for well-differentiated & "FDG-negative" HCCWell-differentiated HCCs retain mitochondrial function and lipogenesis, often missing on glucose scans.
Background Noise High (Liver is gluconeogenic)Low (Liver rapidly clears acetate)Healthy liver converts acetate to ketone bodies/glutamine; tumors trap it as lipids.
Clinical Correlate FDG-PET11C-Acetate PET / 13C-Methacetin Breath Test13C-Methacetin specifically measures functional hepatocyte mass (CYP1A2), predicting post-op failure.
Key Enzyme Probe Hexokinase / LDHACSS2 / FASNACSS2 expression correlates with poor prognosis and metastasis in HCC.

Experimental Protocols

To validate these metabolic fingerprints, we utilize two distinct workflows: In Vitro Metabolic Flux Analysis (MFA) and In Vivo Breath Testing .

Protocol A: In Vitro 13C-Acetate MFA for Lipogenesis

Objective: To quantify the contribution of exogenous acetate to fatty acid synthesis in HCC cell lines (e.g., HepG2, HuH7).

  • Cell Seeding: Seed HCC cells in 6-well plates (5x10^5 cells/well). Adhere for 24h in standard DMEM.

  • Tracer Incubation:

    • Wash cells 2x with PBS.

    • Add DMEM containing 500 μM [1,2-13C2]Acetate (sodium salt or ethyl ester) + 5 mM unlabeled Glucose.

    • Control: 5 mM [U-13C]Glucose + unlabeled Acetate.

    • Incubate for 24 hours to reach isotopic steady state in lipids.

  • Metabolism Quenching:

    • Rapidly aspirate media.

    • Wash with ice-cold saline.

    • Add 800 μL ice-cold Methanol/Water (80:20) . Scrape cells on dry ice.

  • Lipid Extraction (Bligh & Dyer modified):

    • Add 400 μL Chloroform to the lysate. Vortex vigorously (30s).

    • Centrifuge at 10,000 x g for 5 min at 4°C.

    • Collect the lower organic phase (Lipids).

  • Derivatization (FAMEs):

    • Dry organic phase under nitrogen gas.

    • Add 500 μL 2% H2SO4 in Methanol. Incubate at 80°C for 1 hour (Transesterification to Fatty Acid Methyl Esters).

    • Extract FAMEs with Hexane.

  • GC-MS Analysis:

    • Inject into GC-MS (e.g., Agilent DB-5MS column).

    • Measure Mass Isotopomer Distribution (MID) of Palmitate (m/z 270) and Stearate (m/z 298).

    • Calculation: Calculate the fraction of acetyl-CoA derived from the tracer using MassHunter or IsoCor software.

Protocol B: In Vivo 13C-Methacetin Breath Test (Liver Function)

Objective: To assess functional liver reserve in HCC animal models or patients.

  • Fasting: Subject fasts for 4 hours to clear endogenous CO2 variability.

  • Baseline Sample: Collect breath sample (Time 0) in a breath bag.

  • Tracer Administration:

    • Administer 13C-Methacetin (2 mg/kg) intravenously (or orally for clinical variants).

  • Sampling:

    • Collect breath samples at 10, 20, 30, and 60 minutes post-injection.

  • Analysis:

    • Measure 13CO2/12CO2 ratio using Isotope Ratio Mass Spectrometry (IRMS).

    • Readout: The "DOB" (Delta Over Baseline) at 20 mins reflects CYP1A2 activity. <10 DOB indicates severe functional impairment (cirrhosis/risk of liver failure).

Workflow Visualization

The following diagram outlines the comparative workflow for processing these tracers from administration to data output.

Workflow cluster_input Tracer Input cluster_process Processing cluster_output Data Output Glucose 13C-Glucose Incubation Incubation/Injection (24h In Vitro / 20min In Vivo) Glucose->Incubation Acetate 13C-Acetate/Ester Acetate->Incubation Extraction Phase Separation (Chloroform vs. Breath Bag) Incubation->Extraction Analysis Detection (GC-MS / IRMS) Extraction->Analysis Warburg Glycolytic Flux (Lactate M+3) Analysis->Warburg Glucose Tracer Lipogenesis Lipogenic Flux (Palmitate M+2, M+4...) Analysis->Lipogenesis Acetate Tracer Function Liver Function (13CO2 Release) Analysis->Function Methacetin Tracer

Figure 2: Experimental workflow for 13C-tracer analysis.[1] Note that Acetate/Ester tracers provide distinct readouts (Lipogenesis and Liver Function) compared to the Glycolytic readout of Glucose.

References

  • Comerford, S. A., et al. (2014). "Acetate dependence of tumors." Cell, 159(7), 1591-1602. [Link]

    • Key Finding: Establishes ACSS2 as a critical driver for acetate uptake in tumors.[2]

  • Sun, L., et al. (2017). "Acetyl-CoA synthetase 2 promotes cell migration and invasion of hepatocellular carcinoma." Pathology & Oncology Research. [Link]

    • Key Finding: Links ACSS2 expression to HCC prognosis and metastasis.
  • Gairing, S., et al. (2022).[3] "13C-Methacetin Breath Test Predicts Survival in Patients With Hepatocellular Carcinoma Undergoing Transarterial Chemoembolization." Clinical and Translational Gastroenterology. [Link][4]

    • Key Finding: Validates 13C-Methacetin as a superior prognostic marker for HCC liver function.
  • Antoniewicz, M. R. (2018).[5] "A guide to 13C metabolic flux analysis for the cancer biologist." Experimental & Molecular Medicine. [Link]

    • Key Finding: Definitive guide on MFA methodologies and tracer selection.
  • Dou, Y., et al. (2024). "Characterizing Metabolic Heterogeneity of Hepatocellular Carcinoma with Hyperpolarized 13C Pyruvate MRI and Mass Spectrometry." Radiology: Imaging Cancer. [Link]

    • Key Finding: Demonstrates the limitations of pyruvate/glucose in certain HCC subtypes, necessitating altern

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl acetate-1-13C

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl acetate-1-13C. The focus is on the procedural, step-by-step guidance necessary for safe handling, grounded in the scientific principles that dictate these operational choices. While the ¹³C isotopic label is critical for tracing studies, it does not alter the chemical's physical or toxicological properties; therefore, all safety protocols applicable to standard ethyl acetate must be strictly followed.

Hazard Analysis: Understanding the "Why" Behind the Protocol

Effective safety protocols are built on a foundational understanding of the substance's intrinsic hazards. For Ethyl acetate-1-13C, the primary risks are its extreme flammability, potential for serious eye irritation, and effects from vapor inhalation.

  • Extreme Flammability: Ethyl acetate is a Class IB flammable liquid, a designation that underscores its significant fire risk.[1] It possesses a very low flash point of approximately -4°C (24.8°F), meaning it can form an ignitable vapor-air mixture at well below room temperature.[2] Its vapors can form explosive mixtures with air in a concentration range of 2.0% to 11.5%.[1] This wide explosive range, coupled with high vapor pressure, means that even small quantities can quickly generate a hazardous atmosphere. All handling procedures must therefore prioritize the elimination of ignition sources and the prevention of static electricity buildup.[3][4]

  • Inhalation Hazard: With a vapor pressure of 73 mmHg at 20°C, Ethyl acetate-1-13C readily volatilizes, creating a significant inhalation risk.[5] Inhaling vapors can depress the central nervous system, leading to symptoms such as drowsiness, dizziness, and headache.[6][7] High concentrations can cause irritation of the nose and throat.[1][8] The Occupational Safety and Health Administration (OSHA) has set a Permissible Exposure Limit (PEL) of 400 ppm over an 8-hour work shift, a level that should not be exceeded.[9]

  • Eye and Skin Contact Hazard: Direct contact with liquid Ethyl acetate-1-13C will cause serious eye irritation.[2][5][10] Symptoms include redness, pain, and potential damage if not promptly and thoroughly rinsed.[6] While not classified as a primary skin irritant, repeated or prolonged contact can lead to dermatitis.[1][8] The solvent action of ethyl acetate strips natural oils from the skin, causing dryness and cracking (EUH066).[6][11]

Core Directive: A Task-Based PPE Protocol

The selection of Personal Protective Equipment (PPE) is not static; it must be adapted to the specific task and the associated risk of exposure. The following table outlines the minimum PPE requirements for common laboratory operations involving Ethyl acetate-1-13C.

Laboratory Task Minimum PPE Requirement Rationale & Key Considerations
Storage & Inspection Safety Glasses, Nitrile GlovesProtects against incidental splashes from a leaking container.
Weighing & Aliquoting Chemical Splash Goggles, Butyl Rubber Gloves, Flame-Resistant (FR) Lab CoatHigher splash risk requires fully sealed eye protection. Butyl rubber provides excellent resistance.[12] Performed in a chemical fume hood.
Solution Preparation Chemical Splash Goggles, Face Shield, Butyl Rubber Gloves, FR Lab Coat, Chemical-Resistant ApronIncreased risk of large splashes when mixing and pouring. A face shield protects the entire face.[12]
Reaction Setup & Transfer Chemical Splash Goggles, Face Shield, Butyl Rubber Gloves, FR Lab CoatSimilar to solution preparation. Ensure all equipment is grounded and bonded to prevent static discharge.[13][14]
Small Spill Cleanup (<100 mL) Chemical Splash Goggles, Butyl Rubber Gloves, FR Lab CoatRequires immediate action with a spill kit. Ensure adequate ventilation.
Large Spill Cleanup (>100 mL) or Poor Ventilation Full-Face Respirator with Organic Vapor Cartridge (Type A), Chemical-Resistant Suit, Butyl Rubber Gloves, Chemical-Resistant BootsThis is an emergency response scenario. Evacuate personnel and control ignition sources.[15]
Waste Disposal Chemical Splash Goggles, Butyl Rubber Gloves, FR Lab CoatHandling waste containers carries a splash risk. Ensure containers are properly sealed and labeled.

Experimental Protocols: Selection and Use of PPE

Eye and Face Protection

The eyes are highly susceptible to damage from ethyl acetate splashes.

  • Step 1: Baseline Protection. At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn for any work in the laboratory where Ethyl acetate-1-13C is present.

  • Step 2: Assessing Splash Risk. For any task involving transferring, pouring, or mixing, upgrade to chemical splash goggles. Goggles form a seal around the eyes, offering superior protection against splashes and vapors compared to safety glasses.[12]

  • Step 3: High-Volume or High-Energy Operations. When handling larger volumes (>1L) or performing operations with a high potential for splashing (e.g., sonicating, vigorous mixing), a face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.

Hand Protection: The Critical Barrier

Gloves are the primary defense against skin exposure, but material selection is crucial.

  • Step 1: Material Selection. Do not use latex or standard nitrile gloves for prolonged contact. Butyl rubber is the recommended material for handling ethyl acetate, offering excellent chemical resistance. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Step 2: Glove Inspection. Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or pinholes. Inflate the glove with air to check for leaks.

  • Step 3: Proper Glove Removal Technique.

    • Grasp the outside of one glove at the wrist with the other gloved hand. Do not touch your bare skin.

    • Peel the glove off, turning it inside-out as you remove it.

    • Hold the removed glove in your still-gloved hand.

    • Slide two ungloved fingers under the wrist of the remaining glove.

    • Peel the second glove off from the inside, creating a "bag" for both gloves.

    • Dispose of the gloves in the designated hazardous waste container.[16]

    • Immediately wash your hands with soap and water.

Respiratory Protection

Engineering controls, primarily a certified chemical fume hood, are the first line of defense against vapor inhalation. Respiratory protection is required when these controls are insufficient.

  • Step 1: Assess Ventilation. All routine handling of Ethyl acetate-1-13C must be performed in a properly functioning chemical fume hood.

  • Step 2: Identify High-Risk Scenarios. A respirator is necessary during large-scale spill clean-ups, when working in poorly ventilated areas, or if the OSHA PEL of 400 ppm is likely to be exceeded.[15]

  • Step 3: Select the Correct Respirator. Use a NIOSH-approved air-purifying respirator fitted with an organic vapor (OV) cartridge (Type "A" filter).[15] For emergency situations or unknown concentrations, a self-contained breathing apparatus (SCBA) is required.[16]

  • Step 4: Fit Testing and Training. Users of tight-fitting respirators must be medically cleared and pass a qualitative or quantitative fit test annually, as required by OSHA standard 29 CFR 1910.134.

Operational and Disposal Plans

Safe Transfer Protocol (Anti-Static Procedure)

The high flammability of ethyl acetate necessitates strict controls against static electricity, a common ignition source.

  • Step 1: Assemble Equipment. Gather an approved safety can for the liquid, a receiving container, and bonding and grounding wires with appropriate clamps. All equipment must be designed for use with flammable liquids.[3][14]

  • Step 2: Ground the Dispensing Container. Connect a grounding wire from the dispensing container (e.g., a drum) to a verified grounding point, such as a metal water pipe or a dedicated grounding rod.

  • Step 3: Bond the Containers. Connect a bonding wire between the dispensing container and the receiving container. This equalizes the electrical potential between them.[4][13]

  • Step 4: Perform the Transfer. With the containers grounded and bonded, proceed with the liquid transfer. Maintain contact between the dispensing nozzle and the receiving container if possible.

  • Step 5: Secure Containers. After transfer, securely close both containers and remove the bonding and grounding wires.

Spill Response
  • Small Spills (<100 mL):

    • Alert personnel in the immediate area.

    • Remove all ignition sources.

    • Wearing the PPE outlined in the table above, cover the spill with a non-combustible absorbent material like vermiculite or sand.[6]

    • Use non-sparking tools to collect the absorbed material.[14]

    • Place the waste in a labeled, sealable container for hazardous disposal.

  • Large Spills (>100 mL):

    • Evacuate all non-essential personnel from the area.

    • Activate the fire alarm if necessary.

    • Remove all ignition sources if it is safe to do so.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Only trained emergency responders with appropriate respiratory protection should attempt to clean up a large spill.[12]

Waste Disposal
  • Chemical Waste: Collect all waste Ethyl acetate-1-13C and contaminated absorbent materials in a designated, properly labeled hazardous waste container. The container must be kept closed except when adding waste.[13][14]

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the same hazardous waste container as the chemical waste.

  • Empty Containers: "Empty" containers may still contain hazardous vapors and residue. They must be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. Alternatively, manage the empty container as hazardous waste.[17]

Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with Ethyl acetate-1-13C.

PPE_Selection_Workflow start Start: Task with Ethyl acetate-1-13C task_assessment Assess Task: - Scale (Volume) - Splash Potential - Ventilation start->task_assessment storage Storage / Inspection (Low Risk) task_assessment->storage Low Splash Low Volume small_scale Small Scale / Transfer (<1L, in Fume Hood) task_assessment->small_scale Moderate Splash Fume Hood large_scale Large Scale / High Splash (>1L, Open Bench) task_assessment->large_scale High Splash Large Volume spill Spill or Poor Ventilation task_assessment->spill Emergency Condition ppe1 PPE Level 1: - Safety Glasses - Nitrile Gloves storage->ppe1 ppe2 PPE Level 2: - Chemical Goggles - Butyl Rubber Gloves - FR Lab Coat small_scale->ppe2 ppe3 PPE Level 3: - Goggles + Face Shield - Butyl Rubber Gloves - FR Lab Coat - Chemical Apron large_scale->ppe3 ppe4 PPE Level 4 (Emergency): - Full-Face Respirator (OV) - Chemical Suit - Butyl Rubber Gloves - Boots spill->ppe4

Caption: PPE Selection Workflow for Ethyl acetate-1-13C.

References

  • Centers for Disease Control and Prevention (CDC). (n.d.). Ethyl acetate - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Labbox. (2022, September 28). UN1173 Ethyl acetate AGR, ACS, ISO, Ph.Eur. Safety Data Sheet. Retrieved from [Link]

  • J. J. Keller & Associates, Inc. (2025, June 30). Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information, PubChem. (2018, May 31). Ethyl Acetate. Retrieved from [Link]

  • BioTrading. (n.d.). ethyl acetate safety data sheet. Retrieved from [Link]

  • Rolfes Chemicals. (2019, March 26). SAFETY DATA SHEET ETHYL ACETATE. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023, April 17). ETHYL ACETATE. Retrieved from [Link]

  • TMK Packers. (2025, March 19). ETHYL ACETATE SDS. Retrieved from [Link]

  • Greenfield Global. (2015, June 17). Safety Data Sheet - Ethyl Acetate. Retrieved from [Link]

  • Justrite. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1926.152 - Flammable liquids. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Ethyl acetate - IDLH. Retrieved from [Link]

  • Weeklysafety.com. (2023, September 20). Safe Practices: Handling Flammable Liquids in the Workplace. Retrieved from [Link]

  • OSHA Outreach Courses. (2024, October 5). OSHA Guidelines for Handling Flammable and Combustible Liquids | Safety Training Course [Video]. YouTube. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethyl acetate. Retrieved from [Link]

  • Agilent Technologies. (2019, March 25). Safety Data Sheet acc. to OSHA HCS: Ethyl Acetate. Retrieved from [Link]

  • Breckland Scientific Supplies Ltd. (2023, January 12). Ethyl Acetate - Material Safety Data Sheet (MSDS). Retrieved from [Link]

  • New Jersey Department of Health. (2002, July). Right to Know Hazardous Substance Fact Sheet: Ethyl Acetate. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.